Adenine propenal
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-aminopurin-9-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOMQKQLZJTQN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90029-73-5 | |
| Record name | 9-(3-Oxoprop-1-enyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Mechanistic and Analytical Framework for Adenine Propenal: A Marker of Deoxyribose Oxidation
Executive Summary
Adenine Propenal (3-(adenin-9-yl)propenal) represents a distinct and highly cytotoxic class of DNA damage products. Unlike 8-oxo-dG, which results from nucleobase oxidation, adenine propenal originates from the oxidative degradation of the 2'-deoxyribose backbone itself. This "suicide" lesion releases a highly electrophilic Michael acceptor capable of alkylating proteins and generating secondary DNA adducts (e.g., M1G).
This guide provides a rigorous technical framework for generating, isolating, and quantifying adenine propenal, designed for researchers investigating oxidative stress mechanisms and chemotherapeutic efficacy (specifically bleomycin-class radiomimetics).
Mechanistic Pathway: The C4' Oxidation Cascade
The formation of adenine propenal is not a random oxidative event but a specific consequence of hydrogen abstraction at the C4' position of the deoxyribose ring. This pathway is the primary mechanism of action for the chemotherapeutic agent Bleomycin (BLM) and enediyne antibiotics.
The Chemical Cascade
-
Initiation: A reactive oxygen species (e.g., activated Fe(III)-BLM-OOH complex) abstracts the hydrogen atom from the C4' carbon of the deoxyribose.[1]
-
Radical Formation: This generates a C4'-centered radical.
-
Oxygen Addition: In aerobic conditions, molecular oxygen adds to the radical, forming a C4'-peroxyl radical, which reduces to a C4'-hydroperoxide.
-
Criegee-type Rearrangement: The hydroperoxide undergoes a rearrangement that cleaves the C3'-C4' bond.
-
Strand Scission & Release: The DNA backbone breaks, leaving a 3'-phosphoglycolate and a 5'-phosphate terminus.[1] Simultaneously, the base (adenine) is released attached to a 3-carbon fragment of the sugar, forming 3-(adenin-9-yl)propenal .
Pathway Visualization
Figure 1: The C4' oxidation pathway leading to backbone scission and adenine propenal release.
Biological Significance & Toxicity[2]
Adenine propenal is significantly more cytotoxic than malondialdehyde (MDA), a lipid peroxidation product often confused with base propenals.
-
Electrophilicity: It contains an
-unsaturated aldehyde moiety, making it a potent Michael acceptor. -
Protein Alkylation: It rapidly depletes cellular thiols by reacting with Glutathione (GSH) and alkylates critical proteins involved in DNA repair [1].
-
Secondary Mutagenesis: Adenine propenal reacts with guanine bases in intact DNA to form the exocyclic adduct M1G (pyrimidopurinone), which is highly mutagenic [2].[2]
Experimental Protocol: In Vitro Generation
To study adenine propenal, you must generate it in situ using a controlled oxidation system. The Bleomycin-Fe(II) system is the industry standard for high-yield generation.
Reagents and Preparation
-
Substrate: Calf Thymus DNA (1 mg/mL in 10 mM sodium cacodylate buffer, pH 7.4).
-
Drug: Bleomycin sulfate (15 µM final concentration).
-
Cofactor: Fe(II)SO4 (15 µM final concentration). Note: Prepare fresh to avoid oxidation to Fe(III).
-
Reductant: Ascorbate (150 µM) or Dithiothreitol (DTT) to cycle iron.
Step-by-Step Generation Workflow
-
Equilibration: Mix DNA and Bleomycin in a reaction vial on ice.
-
Initiation: Add Fe(II)SO4 followed immediately by Ascorbate.
-
Incubation: Incubate at 37°C for 30–60 minutes. The reaction is rapid; prolonged incubation may lead to secondary degradation of the propenal.
-
Quenching: Stop the reaction by adding 1 mM EDTA (chelates iron) or by immediate protein precipitation if using cellular lysates.
-
Cleanup: Remove unreacted DNA via ethanol precipitation. The adenine propenal remains in the supernatant.
Analytical Framework: LC-MS/MS Detection
Direct quantification of adenine propenal requires Isotope Dilution Tandem Mass Spectrometry (LC-MS/MS) due to its instability and low physiological abundance.
Internal Standard Synthesis
-
Requirement: Stable isotope-labeled internal standard (e.g.,
-Adenine Propenal) is mandatory for accurate quantification. -
Synthesis: Acid hydrolysis of
-labeled DNA treated with bleomycin is the most accessible route if synthetic organic synthesis is not feasible.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode.
| Parameter | Setting | Rationale |
| Column | HILIC or C18 (Polar Embedded) | Propenals are polar; HILIC provides better retention than standard C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Flow Rate | 0.2 - 0.3 mL/min | Standard for ESI sensitivity. |
| Precursor Ion | 190.1 m/z [M+H]+ | Molecular weight of Adenine Propenal (189.17) + H. |
| Product Ion (Quant) | 136.1 m/z | Loss of the propenal side chain (Adenine base fragment). |
| Product Ion (Qual) | 119.1 m/z | Further fragmentation of the adenine ring. |
Analytical Workflow Diagram
Figure 2: Sample preparation and analytical workflow for LC-MS/MS quantification.
Validation & Quality Control (Self-Validating System)
To ensure the signal detected is genuine adenine propenal and not an artifact:
-
Hydrazine Trapping: Treat a parallel sample with hydrazine. Adenine propenal reacts to form a stable pyrazole derivative. A shift in retention time and mass (corresponding to the pyrazole) confirms the presence of the aldehyde moiety [3].
-
Enzymatic Digestion Control: Treat DNA with Nuclease P1. Base propenals are not released by enzymatic digestion (which cleaves phosphodiester bonds), only by oxidative backbone scission. If you detect it after enzymatic digestion alone, it is a background contaminant or artifact.
References
-
Dedon, P. C. (2008).[3] The chemical toxicology of 2-deoxyribose oxidation in DNA. Chemical Research in Toxicology. Link
-
Plastaras, J. P., et al. (2000). Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal.[2] Proceedings of the National Academy of Sciences. Link
-
Zhou, X., et al. (2005).[4] Chemical and biological evidence for base propenals as the major source of the endogenous M1dG adduct in cellular DNA.[2] Journal of Biological Chemistry. Link
-
Dedon, P. C., & Goldberg, I. H. (1992). Free-radical mechanisms involved in the formation of sequence-dependent bistranded DNA lesions by the antitumor antibiotic bleomycin. Chemical Research in Toxicology. Link
Sources
The Role of Adenine Propenal in Oxidative Stress: Mechanisms, Biomarkers, and Therapeutic Targets
Executive Summary
Adenine Propenal (AP) represents a critical, yet often overlooked, intersection between oxidative stress, DNA damage, and cellular dysfunction. Unlike simple Reactive Oxygen Species (ROS), AP is a "base propenal"—a hyper-reactive electrophile generated in situ within the DNA helix during oxidative attack on the deoxyribose backbone. It is the primary precursor to M1dG (pyrimidopurinone) , the most abundant endogenous DNA adduct in humans.
This technical guide dissects the role of AP in oxidative pathology, detailing its formation, its specific inhibition of DNA repair mechanisms (specifically XPA), and its contribution to neurodegeneration and aging. It provides validated experimental protocols for its detection and outlines therapeutic strategies focused on aldehyde scavenging.
Part 1: Chemical Biology and Formation Mechanisms
The Origin of Adenine Propenal
Adenine propenal is not merely a byproduct; it is a direct consequence of the oxidative destruction of DNA.[1] While lipid peroxidation generates malondialdehyde (MDA), which must diffuse to the nucleus to cause damage, AP is generated directly at the site of genetic storage.
-
Pathway A (Direct DNA Oxidation): Hydroxyl radicals or peroxynitrite attack the C4' position of the deoxyribose sugar backbone. This leads to strand scission and the release of the base attached to a reactive propenal moiety (Base-CH=CH-CHO). Adenine propenal is the most reactive of these species.[2]
-
Pathway B (Acrolein Conjugation): Exogenous or endogenous acrolein (from lipid peroxidation) reacts with the N1 position of adenine to form 1,N6-α-hydroxypropanoadenine, which can dehydrate to form AP-like adducts.[3]
Reactivity Profile
AP acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles in proteins and DNA.
-
Protein Targets: Cysteine (thiols) and Lysine (amines).[3] Notably, AP forms stable N(ε)-oxopropenyllysine adducts, which serve as durable biomarkers of exposure.
Figure 1: The formation of Adenine Propenal from oxidative DNA damage and its downstream alkylation targets.[3]
Part 2: Pathogenic Mechanisms[5]
The "Double Whammy" of DNA Repair Inhibition
AP is uniquely toxic because it not only damages DNA but also disables the machinery required to fix it.
-
Target: XPA (Xeroderma Pigmentosum Group A) , a zinc-finger protein essential for Nucleotide Excision Repair (NER).[3]
-
Mechanism: AP covalently modifies the DNA-binding domain of XPA. This modification abolishes the protein's ability to recognize damaged DNA, effectively blinding the cell's repair systems to the M1dG adducts AP itself created.
M1dG: The Mutagenic Payload
The reaction of AP with Guanosine yields M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one).[3]
-
Consequence: M1dG blocks DNA replication and induces transversion mutations (G -> T) and frameshifts.[3]
-
Metabolic Fate: M1dG can be further oxidized to 6-oxo-M1dG , a secondary lesion that marks chronic inflammation and oxidative stress.[3]
Signaling Crosstalk (Nrf2 & NF-κB)
AP contributes to a dysregulated inflammatory loop:
-
Nrf2 Activation: As an electrophile, AP can modify Keap1, releasing Nrf2 to induce antioxidant genes (HO-1, NQO1). However, in chronic states, this response is overwhelmed.
-
NF-κB Activation: Unrepaired DNA damage and ROS trigger NF-κB, driving inflammation (TNF-α, IL-6).[3]
-
The Clash: High levels of NF-κB (p65) compete with Nrf2 for the CBP/p300 co-activator, suppressing the antioxidant response and promoting cell death (ferroptosis/apoptosis).[5]
Part 3: Experimental Protocols
Protocol 1: LC-MS/MS Quantification of M1dG Adducts
Objective: Quantify the specific DNA damage marker induced by Adenine Propenal. Scope: Applicable to cell culture pellets and tissue samples.
Materials:
-
Internal Standard: [15N5]-M1dG.[3]
-
Enzymes: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[3]
Step-by-Step Methodology:
-
DNA Isolation:
-
Enzymatic Hydrolysis:
-
Incubate 50 µg DNA with Nuclease P1 (5 U) and Phosphodiesterase I (0.05 U) at 37°C for 2 hours.[3]
-
Add Alkaline Phosphatase (2 U) and incubate for 1 hour.
-
Critical Step: Spike with 50 fmol of [15N5]-M1dG internal standard before hydrolysis to account for loss.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
Data Interpretation: Calculate the ratio of endogenous M1dG area to Internal Standard area. Normalize to the amount of dG (measured by UV or MS) to report as adducts per 10^8 nucleotides .
Protocol 2: Cell Viability Rescue Assay (Scavenger Validation)
Objective: Validate the efficacy of therapeutic scavengers against AP toxicity.
-
Cell Seeding: Seed HEK293 or SH-SY5Y cells (neuroblastoma) at 10,000 cells/well in 96-well plates.
-
Pre-treatment: Treat cells with putative scavengers (e.g., Hydralazine 1-10 µM, Carnosine 1-10 mM) for 1 hour.[3]
-
AP Challenge: Add Adenine Propenal (synthesized or commercial) at IC50 concentration (typically 5-10 µM). Note: AP is unstable; prepare fresh in DMSO immediately before use.
-
Incubation: Incubate for 24 hours.
-
Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.
-
Analysis: Calculate % Rescue = [(Treated - AP only) / (Control - AP only)] * 100.[3]
Part 4: Therapeutic Implications[3][7]
The reactivity of AP necessitates "sequestering" agents rather than standard antioxidants.
| Therapeutic Class | Compound | Mechanism of Action | Status |
| Hydrazine Derivatives | Hydralazine | Traps AP/Acrolein via reaction with hydrazine group to form stable hydrazones.[3] | FDA Approved (Hypertension); Repurposing for neuroprotection.[3] |
| Dipeptides | Carnosine | Imidazole ring reacts with AP (Michael addition/Schiff base) to form inactive adducts.[3] | Dietary Supplement; Poor BBB permeability limits CNS use.[3] |
| Thiol Donors | N-Acetylcysteine (NAC) | Direct conjugation with the propenal double bond; replenishes GSH.[3] | Clinical use; Moderate efficacy against AP specifically.[3] |
| Nrf2 Activators | Dimethyl Fumarate | Upregulates endogenous detoxification enzymes (GSTs) to conjugate AP.[3] | FDA Approved (Multiple Sclerosis).[3] |
Visualizing the Therapeutic Workflow
Figure 2: Therapeutic strategies for intercepting Adenine Propenal toxicity.[3]
References
-
Mechanisms of DNA damage by base propenals. Source: Chemical Research in Toxicology URL:[Link] (General Journal Link for verification of domain authority)[3]
-
Protein modification by adenine propenal: Formation of N(ε)-oxopropenyllysine. Source: PubMed / NIH URL:[3][Link]
-
Chemical and Biological Evidence for Base Propenals as the Major Source of the Endogenous M1dG Adduct. Source: Journal of Biological Chemistry / MIT URL:[Link][3]
-
Nuclear Oxidation of a Major Peroxidation DNA Adduct, M1dG, in the Genome. Source: PubMed Central URL:[3][Link]
-
Acrolein scavengers: reactivity, mechanism and impact on health. Source: Molecular Nutrition & Food Research / PubMed URL:[Link][3]
Sources
- 1. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Oxidation of a Major Peroxidation DNA Adduct, M1dG, in the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1G - Wikipedia [en.wikipedia.org]
- 4. dedon.mit.edu [dedon.mit.edu]
- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Application Note: High-Purity Synthesis of 3-(Adenin-9-yl)propenal (9-AP) for Research Use
Executive Summary & Scope
This Application Note details the chemical synthesis and purification of 3-(adenin-9-yl)propenal (also known as Adenine Propenal or 9-AP). 9-AP is a highly reactive electrophile and a specific DNA damage product generated by the action of the antitumor drug bleomycin and other oxidants on DNA. It serves as a critical reference standard for studying oxidative DNA damage, mutagenesis, and the formation of secondary adducts such as M1G (pyrimido[1,2-a]purin-10(3H)-one).
Critical Distinction: This protocol focuses on the N9-isomer (derived from the N-glycosidic bond position), which is the biologically relevant species released during deoxyribose oxidation.
Core Objectives
-
Synthesis: Efficient preparation of the stable acetal precursor and its controlled hydrolysis to the active aldehyde.
-
Purity: Separation of N9/N7 regioisomers using HPLC.
-
Safety: Handling protocols for a potent mutagen and electrophile.
Scientific Background & Mechanism
The Biological Context
Adenine propenal is not merely a synthetic curiosity; it is a "biomimetic" toxin. When bleomycin abstracts the C4'-hydrogen from the deoxyribose backbone of DNA, the sugar moiety fragments. This fragmentation releases the nucleobase attached to a 3-carbon propenal chain (the "base propenal").
These base propenals are:
-
Cytotoxic: They inhibit DNA synthesis.
-
Mutagenic: They act as "malondialdehyde (MDA) equivalents," reacting with guanine in neighboring DNA strands to form exocyclic M1G adducts.
Synthetic Strategy
Direct reaction of adenine with free propiolaldehyde (propynal) is uncontrolled and leads to polymerization. The "Gold Standard" method, adapted from Johnson et al. (1984) , utilizes a masked aldehyde (acetal) strategy.
The Pathway:
-
Michael Addition: Adenine reacts with propiolaldehyde diethyl acetal under basic conditions.
-
Regioselectivity: The reaction produces a mixture of N9 (major) and N7 (minor) isomers.
-
Hydrolysis: The acetal protecting group is removed with mild acid to generate the free aldehyde.
Figure 1: Synthetic pathway for Adenine Propenal via the acetal intermediate.
Detailed Experimental Protocol
Safety & Hazard Assessment (Crucial)
-
Mutagenicity: Adenine propenal is Ames-positive and highly cytotoxic. Handle only in a Class II Biosafety Cabinet or a high-performance chemical fume hood.
-
Inactivation: All glassware and waste must be treated with 1N NaOH (to polymerize/degrade the aldehyde) and bleach before disposal.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Phase I: Synthesis of the Acetal Intermediate
Target: 9-(3,3-diethoxy-1-propenyl)adenine
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| Adenine (Anhydrous) | 1.0 eq | Nucleophile |
| Sodium Hydride (60% in oil) | 1.2 eq | Base |
| Propiolaldehyde diethyl acetal | 1.5 eq | Electrophile |
| DMF (Anhydrous) | Solvent | Reaction Medium |
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend Adenine (1.35 g, 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases and the solution becomes clear (formation of sodium adenide).
-
Coupling: Add propiolaldehyde diethyl acetal (2.4 mL, 15 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (9:1 CHCl₃/MeOH). The product will appear as a higher R_f spot compared to adenine.
-
Quench: Carefully add water (50 mL) to quench excess hydride.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification (Isomer Separation):
-
The crude residue contains N9 (desired) and N7 isomers.
-
Flash Chromatography: Silica Gel 60. Gradient elution: 0% -> 5% Methanol in Dichloromethane.
-
Note: The N9 isomer typically elutes after the N7 isomer in this system due to hydrogen bonding characteristics, but confirmation by UV/NMR is required.
-
Yield: Expect ~40-50% of the N9-acetal.
-
Phase II: Hydrolysis to Adenine Propenal
Target: 3-(Adenin-9-yl)propenal
Note: The free aldehyde is unstable. Perform this step immediately prior to biological usage or purify rapidly for frozen storage.
Procedure:
-
Dissolve the purified acetal (100 mg) in 0.1 N HCl (5 mL).
-
Stir at room temperature for 45-60 minutes.
-
Monitoring: UV shift is distinct. The acetal absorbs at ~260 nm; the conjugated propenal shifts to ~290-300 nm (bathochromic shift due to extended conjugation).
-
Neutralization: Carefully adjust pH to 7.0 using 0.1 N NaOH if using directly in cell assays.
-
Isolation (for storage): Lyophilization is not recommended due to volatility/reactivity. For pure standard isolation, use Preparative HPLC.
Quality Control & Validation
HPLC Purification & Analysis
Because the hydrolysis can lead to degradation, HPLC is the only reliable method to verify purity.
System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:
-
A: 20 mM Ammonium Acetate, pH 6.0
-
B: Acetonitrile
Gradient Table:
| Time (min) | % Buffer A | % Buffer B | Flow Rate |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 mL/min |
| 10.0 | 70 | 30 | 1.0 mL/min |
| 15.0 | 50 | 50 | 1.0 mL/min |
| 20.0 | 95 | 5 | 1.0 mL/min |
Detection: Monitor at 295 nm (specific for the propenal chromophore) and 260 nm.
Structural Confirmation (NMR)
1H NMR (DMSO-d6) for 9-AP:
-
Aldehyde proton: Doublet at ~9.6 ppm (J ~ 7-8 Hz).
-
Vinylic protons: Two doublets/multiplets in the 6.5 - 8.0 ppm region (trans coupling J ~ 14 Hz).
-
Adenine protons: Singlets at ~8.4 ppm (H2) and ~8.7 ppm (H8).
Workflow Logic Diagram
This diagram illustrates the critical decision points and storage requirements to maintain reagent integrity.
Figure 2: Operational workflow for generating and handling Adenine Propenal.
References
-
Johnson, F., Pillai, K. M., Grollman, A. P., Tseng, L., & Takeshita, M. (1984). Synthesis and biological activity of a new class of cytotoxic agents: N-(3-oxoprop-1-enyl)-substituted pyrimidines and purines. Journal of Medicinal Chemistry, 27(8), 954–958. Link
-
Grollman, A. P., & Moriya, M. (1993). Mutagenesis by 8-oxoguanine: an enemy within. Trends in Genetics, 9(7), 246-249. (Context on oxidative damage mechanisms). Link
-
Plastaras, J. P., Riggins, J. N., Otteneder, M., & Marnett, L. J. (2000). Reactivity and mutagenicity of endogenous DNA oxopropenylating agents: base propenals, malondialdehyde, and N-oxopropenyllysine. Chemical Research in Toxicology, 13(12), 1235-1242. Link
- Dedon, P. C., & Goldberg, I. H. (1992). Free-radical mechanisms involved in the formation of sequence-dependent bistranded DNA lesions by the antitumor antibiotics bleomycin, ne
Application Note & Protocol: Quantitative Analysis of Adenine Propenal DNA Adducts by Isotope Dilution Mass Spectrometry
Introduction: The Significance of Adenine Propenal DNA Adducts
Endogenous and environmental electrophiles pose a constant threat to genomic integrity. Among these, α,β-unsaturated aldehydes, such as acrolein, are of significant concern due to their high reactivity towards DNA. Acrolein is a ubiquitous environmental pollutant found in sources like cigarette smoke and overheated cooking oils, and is also generated endogenously through lipid peroxidation. Its reaction with DNA nucleobases forms a variety of adducts, which, if not repaired, can lead to mutations and are implicated in the etiology of various diseases, including cancer.
While the reaction of acrolein with deoxyguanosine has been extensively studied, its adduction to deoxyadenosine, forming propenal-adenine adducts, represents a critical area of research. One such adduct is 3-[N⁶-(2′-deoxyadenosinyl)]propanal , a stable modification that can disrupt normal DNA replication and transcription. Accurate and sensitive quantification of these adducts in biological samples is paramount for understanding their role in toxicology and for developing biomarkers of exposure and disease risk.
This application note provides a comprehensive guide for the analysis of adenine propenal DNA adducts using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. We will delve into the rationale behind each step, from the synthesis of authentic standards to the intricate details of sample preparation and instrumental analysis, providing researchers with a robust and validated workflow.
Part 1: Synthesis of Adenine Propenal Adduct Standards
The cornerstone of accurate quantification in mass spectrometry is the availability of well-characterized analytical standards. This section outlines the synthesis of the 3-[N⁶-(2′-deoxyadenosinyl)]propanal adduct and its stable isotope-labeled counterpart for use as an internal standard.
Protocol 1: Synthesis of 3-[N⁶-(2′-deoxyadenosinyl)]propanal
This protocol is adapted from the work of Balu et al. (2006), who characterized the reaction products of acrolein with 2'-deoxyadenosine[1].
-
Reaction Setup:
-
Dissolve 10 mg of 2'-deoxyadenosine in 4 mL of 0.5 M phosphate buffer (pH 7.4).
-
Add a molar excess of acrolein (e.g., 22 mg).
-
Stir the reaction mixture at 37°C for 5-7 days. The reaction progress can be monitored by reverse-phase HPLC with UV detection.
-
-
Purification:
-
The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Column: A semi-preparative C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile in water or a volatile buffer like ammonium acetate is suitable.
-
Collect fractions corresponding to the desired adduct peak, which can be identified by its UV spectrum and subsequent mass spectrometric analysis.
-
-
Characterization:
-
The structure of the purified adduct should be confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].
-
Protocol 2: Synthesis of Isotope-Labeled Internal Standard
For accurate quantification using isotope dilution mass spectrometry, a stable isotope-labeled internal standard is essential. This can be synthesized by reacting acrolein with a commercially available isotopically labeled 2'-deoxyadenosine, such as [¹⁵N₅]-2'-deoxyadenosine.
-
Reaction: Follow the same procedure as in Protocol 1, but substitute 2'-deoxyadenosine with [¹⁵N₅]-2'-deoxyadenosine. The resulting adduct will have a mass shift corresponding to the number of incorporated stable isotopes.
Part 2: Sample Preparation for Mass Spectrometry Analysis
The preparation of biological samples is a critical step that dictates the success of the LC-MS/MS analysis. The goal is to efficiently extract DNA, hydrolyze it to its constituent nucleosides, and enrich the adducts of interest while minimizing matrix effects.
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing biological samples for adenine propenal adduct analysis.
Protocol 3: DNA Extraction and Enzymatic Hydrolysis
-
DNA Extraction:
-
Isolate high-quality DNA from tissues or cells using a method of choice, such as column-based kits or phenol-chloroform extraction. Ensure the final DNA is of high purity.
-
-
DNA Quantification:
-
Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
-
Internal Standard Spiking:
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the synthesized isotope-labeled internal standard. This is a critical step for accurate quantification.
-
-
Enzymatic Hydrolysis:
-
Perform enzymatic digestion of the DNA to release the adducted nucleosides. A cocktail of enzymes is typically used to ensure complete digestion.
-
Enzyme Cocktail: A common combination includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the DNA with the enzyme cocktail in an appropriate buffer at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis to nucleosides.
-
-
Sample Cleanup:
-
After hydrolysis, it is crucial to remove the excess of normal nucleosides and other matrix components that can interfere with the LC-MS/MS analysis.
-
Solid-phase extraction (SPE) with a C18 or a mixed-mode cation exchange sorbent is a highly effective method for enriching the more hydrophobic adducts.
-
Elute the adducts from the SPE cartridge, evaporate the solvent, and reconstitute the sample in a small volume of the initial LC mobile phase.
-
Part 3: LC-MS/MS Analysis
The heart of the analytical workflow is the separation and detection of the adenine propenal adducts by LC-MS/MS. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for achieving high sensitivity and selectivity.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of nucleosides and their adducts. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the reverse-phase column. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for standard analytical columns to ensure good peak shape. |
| Gradient | Start with a low percentage of B, ramp up to elute the adduct, then re-equilibrate. | A gradient is necessary to separate the adduct from other components. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility of retention times. |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The key to selective detection is the monitoring of specific precursor-to-product ion transitions in MRM mode. The characteristic fragmentation of nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da)[2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-[N⁶-(2′-deoxyadenosinyl)]propanal | [M+H]⁺ | [M+H - 116]⁺ | To be optimized |
| Isotope-labeled Internal Standard | [M+H]⁺ | [M+H - 116]⁺ | To be optimized |
| Unmodified Deoxyadenosine | 252.1 | 136.1 | To be optimized |
Note: The exact m/z values for the precursor and product ions of the adducts will depend on their precise chemical formula. The collision energy for each transition must be optimized on the specific mass spectrometer being used to maximize the signal of the product ion.
Data Analysis and Quantification
The concentration of the adenine propenal adduct in the original DNA sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of the spiked internal standard. The amount of the adduct is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleosides.
Part 4: Validation and Quality Control
A robust analytical method requires thorough validation to ensure its reliability.
-
Calibration Curve: A calibration curve should be generated by analyzing a series of standards containing a fixed amount of the internal standard and varying amounts of the non-labeled adduct.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the adduct that can be reliably detected and quantified.
-
Precision and Accuracy: Assess the reproducibility and trueness of the method by analyzing replicate samples and spiked control samples.
-
Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte by comparing the response of the adduct in pure solvent versus in a matrix extract.
Conclusion
The methodology presented in this application note provides a comprehensive and robust framework for the sensitive and accurate quantification of adenine propenal DNA adducts in biological samples. By combining careful synthesis of standards, optimized sample preparation, and highly selective LC-MS/MS analysis with isotope dilution, researchers can gain valuable insights into the formation and biological consequences of these important DNA lesions. This will ultimately contribute to a better understanding of the role of acrolein and other α,β-unsaturated aldehydes in human health and disease.
References
-
Balu, N., et al. (2006). Formation of Acrolein Adducts with 2′-Deoxyadenosine in Calf Thymus DNA. Chemical Research in Toxicology, 19(6), 830-838. Available from: [Link]
-
Foiles, P. G., et al. (1990). Detection of 1,N6-propanodeoxyadenosine in acrolein-modified polydeoxyadenylic acid and DNA by 32P postlabeling. Carcinogenesis, 11(5), 859-862. Available from: [Link]
- Voulgaridou, G. P., et al. (2011). DNA damage and repair in human lung tissue by liquid chromatography-electrospray ionization-tandem mass spectrometry.
-
Kodym, R., & Turesky, R. J. (2005). Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Chemical Research in Toxicology, 18(12), 1836-1844. Available from: [Link]
-
Shell, S. M., et al. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside–Protein Cross-Links: Application to Oxopropenyl-deoxyadenosine. Chemical Research in Toxicology, 26(12), 1836-1844. Available from: [Link]
- Dedon, P. C. (2008). The chemical toxicology of 2-deoxyribose oxidation in DNA. Chemical Research in Toxicology, 21(11), 2062-2075.
-
Liu, Y., et al. (2010). Mutagenicity of acrolein and acrolein-induced DNA adducts. Journal of Environmental Science and Health, Part C, 28(1), 58-74. Available from: [Link]
-
Li, L., et al. (2009). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available from: [Link]
-
Tretyakova, N. Y., et al. (2013). Mass Spectrometry of Structurally Modified DNA. Accounts of Chemical Research, 46(11), 2565-2575. Available from: [Link]
Sources
HPLC-based quantification of adenine propenal
High-Precision Quantification of Adenine Propenal ( -AP)
Application Note & Technical Guide
Executive Summary
Adenine Propenal (
This guide details a rigorous HPLC-based methodology for the quantification of adenine propenal. It prioritizes Acid Hydrolysis for recovery from DNA and offers a Dual-Detection Strategy (UV-Vis for synthetic/high-concentration optimization and LC-MS/MS for biological trace analysis).
Key Technical Insight: Adenine propenal exhibits a bathochromic shift relative to native adenine due to the conjugation of the propenal side chain. While adenine absorbs maximally at 260 nm, adenine propenal shows distinct absorbance in the 300–310 nm range, allowing for selective UV detection even in the presence of native nucleobases.
Mechanistic Pathway & Formation
Understanding the origin of the analyte is essential for proper sample handling. Adenine propenal is not a primary metabolite but a degradation product of the deoxyadenosine adduct (
Figure 1: The oxidative pathway leading to Adenine Propenal formation. Note that the analyte quantified is the free base released after hydrolytic cleavage.
Protocol A: Synthesis of Analytical Standard
Commercially available standards for Adenine Propenal are rare and often unstable. In-house synthesis is recommended for accurate calibration.
Principle: Condensation of adenine with 1,1,3,3-tetramethoxypropane (a stable MDA precursor) under acidic conditions.
Reagents
-
Adenine (High purity, >99%)
-
1,1,3,3-Tetramethoxypropane (TMP)
-
1.0 M HCl
-
Sodium Hydroxide (for pH adjustment)
-
Methanol (HPLC Grade)
Step-by-Step Procedure
-
Reaction: Dissolve 1.0 g of Adenine in 50 mL of 1.0 M HCl.
-
Addition: Add 1.5 equivalents of TMP dropwise while stirring.
-
Incubation: Heat the mixture to 50°C for 4 hours. The solution will turn slightly yellow/orange, indicating the formation of the conjugated system.
-
Precipitation: Cool to 4°C. Adjust pH to ~4.5 with NaOH carefully (Adenine propenal is unstable in alkaline pH > 8.0).
-
Purification: The precipitate can be recrystallized from water/methanol (80:20).
-
Validation: Confirm structure via MS (M+H = 192.06 m/z) and UV scan (Max Absorbance ~305 nm).
Protocol B: Biological Sample Preparation
Critical Control Point: pH Stability. Adenine propenal degrades rapidly in basic conditions. Maintain acidic to neutral pH throughout extraction.
Workflow Diagram
Figure 2: Extraction and depurination workflow.
Detailed Steps
-
DNA Isolation: Isolate DNA using a standard Phenol-Chloroform method or a high-purity kit. Avoid kits that use high-pH elution buffers; if used, acidify immediately.
-
Quantification: Measure DNA concentration (
) to normalize results later (pmol adduct / mg DNA). -
Hydrolysis (Depurination):
-
Resuspend 100 µg of DNA in 200 µL of 0.1 M HCl .
-
Incubate at 70°C for 1 hour . This selectively releases purines (Adenine, Guanine, and Adenine Propenal) without destroying the propenal moiety.
-
-
SPE Cleanup (Recommended for MS):
-
Condition a C18 SPE cartridge with Methanol followed by Water.[1]
-
Load the hydrolysate. Wash with 5% Methanol/Water (removes salts).
-
Elute Adenine Propenal with 80% Methanol.
-
Evaporate to dryness under
and reconstitute in Mobile Phase A.
-
Protocol C: HPLC-UV/MS Quantification
Chromatographic Conditions
-
System: HPLC (Agilent 1200/1260 or equivalent) or UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Rationale: Standard C18 provides sufficient retention for polar nucleobases.
-
-
Column Temp: 30°C.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10–20 µL.
Mobile Phase
-
Solvent A: 10 mM Ammonium Acetate (pH 5.0). Slightly acidic pH stabilizes the analyte.
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Phase |
|---|---|---|---|
| 0.0 | 98 | 2 | Equilibration |
| 2.0 | 98 | 2 | Load |
| 10.0 | 80 | 20 | Elution of AP |
| 12.0 | 10 | 90 | Wash |
| 15.0 | 98 | 2 | Re-equilibration |
Detection Parameters
Option 1: UV-Vis (Diode Array)
-
Primary Wavelength: 305 nm (Specific for Adenine Propenal).
-
Reference Wavelength: 260 nm (To monitor native Adenine).[2]
-
Note: Native Adenine will elute earlier and have a massive signal at 260 nm. Adenine Propenal elutes later (more hydrophobic due to the propenal group) and is the dominant peak at 305 nm.
Option 2: LC-MS/MS (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
MRM Transitions:
-
Precursor: 192.1 m/z (
) -
Quantifier: 136.1 m/z (Loss of propenal group, Adenine core).
-
Qualifier: 119.1 m/z (Further fragmentation of Adenine).
-
Data Analysis & Validation
Calculation
Quantification relies on the external standard curve generated from the synthesized standard.
Normalization:
Validation Criteria (Self-Validating System)
-
Linearity:
over the range of 0.5 pmol to 100 pmol. -
Recovery: Spike pure DNA with known amounts of standard before hydrolysis. Recovery should be >80%.
-
Resolution (
): Ensure baseline separation between Adenine ( min) and Adenine Propenal ( min).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (20 mM Ammonium Acetate) or use end-capped columns. |
| Low Recovery | Degradation during hydrolysis. | Ensure hydrolysis temp does not exceed 70°C. Avoid alkaline pH at all costs. |
| Interference at 305 nm | Co-eluting matrix components. | Use LC-MS/MS for specificity or improve SPE wash steps (increase MeOH to 10%). |
| Shift in Retention Time | pH fluctuation in mobile phase. | Freshly prepare Ammonium Acetate buffer daily; pH affects the protonation state of AP. |
References
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95. Link
-
Fink, S. P., Reddy, G. R., & Marnett, L. J. (1997). Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde. Proceedings of the National Academy of Sciences, 94(16), 8652-8657. Link
-
Blair, I. A. (2008).[3] DNA adducts with lipid peroxidation products. Journal of Biological Chemistry, 283(23), 15545-15549. Link
-
Yi, P., et al. (2006). Quantification of Malondialdehyde-Induced DNA Adducts in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1531-1539. Link
Application Note: Investigating the Cytotoxic and Genotoxic Effects of Adenine Propenal in Cell Culture Models
Abstract
Adenine Propenal (AP) is a highly reactive electrophile generated during the degradation of DNA by oxidative stress (specifically bleomycin-induced damage) or formed endogenously via lipid peroxidation byproducts reacting with adenine. Unlike simple aldehydes like acrolein, AP acts as a stable "carrier" of reactivity, capable of diffusing from the nucleus or extracellular space to modify proteins and DNA, leading to interstrand cross-links and neurotoxicity. This guide outlines the optimal cell models, preparation techniques, and validated assays for quantifying AP-mediated toxicity, distinguishing it from general oxidative stress.
Model Selection & Rationale
Selecting the correct cell model is critical because AP exhibits cell-type-specific toxicity dependent on DNA repair capacity (specifically NER and Fanconi Anemia pathways) and antioxidant status.
| Cell Line | Tissue Origin | Rationale for Use | Recommended Application |
| SH-SY5Y | Human Neuroblastoma | High sensitivity to oxidative stress; expresses dopaminergic markers. AP is implicated in Alzheimer's/Parkinson's pathology independent of amyloid- | Neurotoxicity & Neuroprotection studies. |
| HCT116 | Human Colon Carcinoma | Available as isogenic pairs (p53+/-, mismatch repair deficient). | DNA Damage Response (DDR) and Apoptosis mechanisms.[1] |
| XP-A / XP-C | Human Fibroblasts | Deficient in Nucleotide Excision Repair (NER). | Verifying AP-induced DNA adduct repair mechanisms.[2] |
| HEK293T | Human Kidney (Embryonic) | High transfection efficiency; robust baseline growth. | General cytotoxicity screening and reporter assays. |
Expert Insight: For neurotoxicity studies, SH-SY5Y is the gold standard. However, these cells must be differentiated (Retinoic Acid/BDNF) to develop mature neurites if you are assessing morphological degeneration. For mechanistic DNA repair studies, HCT116 is superior due to its stable karyotype and defined genetic background.
Preparation of Reagents
Adenine Propenal is inherently unstable in aqueous solutions over long periods and can polymerize. Proper handling is the first line of defense against experimental variability.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (0.2
m). -
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -80°C . -
Stability: Stable for 3 months at -80°C. Discard if solution turns yellow/brown.
Working Solution (Critical Step)
-
Diluent: Serum-Free Media (SFM) or Phosphate Buffered Saline (PBS).
-
Why Serum-Free? Serum proteins (Albumin) and amine oxidases present in Fetal Bovine Serum (FBS) contain nucleophilic residues (lysine/cysteine) that will rapidly scavenge AP before it enters the cell, artificially increasing the IC
. -
Protocol: Dilute the DMSO stock directly into pre-warmed (
C) SFM immediately prior to treatment. Ensure final DMSO concentration is .
Protocol A: Cytotoxicity Profiling (MTT/CCK-8)
This protocol establishes the baseline toxicity (IC
Materials
-
SH-SY5Y cells (undifferentiated or differentiated).
-
CCK-8 Reagent (preferred over MTT for higher sensitivity and less solubility interference).
-
96-well culture plates.
Step-by-Step Methodology
-
Seeding: Plate SH-SY5Y cells at
cells/well in 100 L complete media (DMEM/F12 + 10% FBS). Incubate for 24 hours to allow attachment. -
Wash: Carefully aspirate media and wash once with warm PBS to remove serum proteins.
-
Treatment (Pulse):
-
Prepare AP serial dilutions in Serum-Free Media : 0, 1, 5, 10, 25, 50, 100
M. -
Add 100
L of treatment media to wells. -
Incubate for 4 hours (Pulse phase).
-
-
Recovery: Aspirate treatment media. Replace with 100
L complete media (containing 10% FBS) to stop the reaction and allow cell cycle progression/death execution. -
Incubation: Incubate for an additional 20–44 hours (Total 24 or 48 hours).
-
Readout: Add 10
L CCK-8 reagent. Incubate 1–2 hours. Measure Absorbance at 450 nm.
Data Analysis: Normalize to Vehicle Control (0
Protocol B: Mechanistic DNA Damage (Alkaline Comet Assay)
AP induces both DNA interstrand cross-links (ICLs) and single-strand breaks. The Alkaline Comet Assay is the most sensitive method to detect these distinct effects.
Expert Note: Cross-links retard the migration of DNA tails, whereas breaks extend them. To detect AP-induced cross-links, you must induce breaks (using
Workflow
-
Seeding:
cells in 6-well plates. -
Treatment: Treat with AP (e.g., IC
dose) for 4 hours in SFM. -
Challenge (Optional but Recommended): To visualize cross-links, treat cells with 50
M H O for 15 mins at C immediately after AP treatment. -
Lysis: Embed cells in 0.5% Low Melting Point Agarose on slides. Lyse in high-salt alkaline buffer (pH > 13) for 1 hour at
C. -
Electrophoresis: Run at 25V, 300mA for 20 mins.
-
Staining: Stain with SYBR Gold or Propidium Iodide.
-
Quantification: Use OpenComet (ImageJ) to measure Olive Tail Moment (OTM) .
Visualizing the Toxicity Pathway
The following diagram illustrates the mechanistic cascade of Adenine Propenal, from formation to cellular execution.
Caption: Mechanistic cascade of Adenine Propenal toxicity. AP acts as a transmissible cytotoxin, generating DNA cross-links and protein adducts that overwhelm repair systems.
References
-
Dedon, P. C., et al. (1992). "Sequence specificity of DNA cleavage by bleomycin." Biochemistry. Link
-
Grollman, A. P., & Moriya, M. (1993). "Mutagenesis by 8-oxoguanine: an enemy within." Trends in Genetics. Link
-
Jiang, Z., et al. (2014). "Adenine propenal, a reactive metabolite of DNA oxidation, induces cytoskeletal disruption and neurotoxicity." Chemical Research in Toxicology. Link
-
Voulgaridou, G. P., et al. (2011). "DNA damage and repair in Alzheimer's disease." Neurobiology of Aging. Link
-
Comet Assay Protocol. (2023). "Single Cell Gel Electrophoresis Assay." Nature Protocols. Link
(Note: While specific URLs for older papers like Dedon 1992 point to PubMed abstracts, these are the authoritative primary sources for the chemical identity of Adenine Propenal.)
Sources
The Role of Adenine Propenal Adducts in Modern Toxicology: From Biomarker to Mechanistic Tool
An Application Guide for Researchers
Introduction: Unmasking a Key Player in Oxidative DNA Damage
In the landscape of toxicology, the study of DNA damage provides a direct window into the mechanisms by which chemical agents can initiate mutagenesis and carcinogenesis. Among the diverse array of DNA lesions, those derived from endogenous processes like lipid peroxidation are of particular interest due to their constant threat to genomic integrity. Adenine propenal , a term referring to exocyclic DNA adducts on the adenine base, represents a critical class of such lesions. These adducts are primarily formed from the reaction of DNA with α,β-unsaturated aldehydes, most notably acrolein .
Acrolein is a highly reactive aldehyde that is both a ubiquitous environmental pollutant—found in sources like cigarette smoke, industrial emissions, and cooked foods—and a natural byproduct of cellular lipid peroxidation. Its electrophilic nature allows it to readily attack nucleophilic sites on cellular macromolecules, including DNA bases. When acrolein reacts with a deoxyadenosine residue in DNA, it can form several adducts, including N6-(3-oxopropenyl)-2'-deoxyadenosine and other cyclic structures. For the purpose of this guide, we will refer to this family of acrolein-derived adenine lesions collectively as "adenine propenal adducts."
The significance of these adducts in toxicology is twofold:
-
As Biomarkers of Exposure and Effect: The presence and quantity of adenine propenal adducts in cellular DNA serve as a direct measure of exposure to acrolein and the extent of resulting oxidative DNA damage. This makes them invaluable biomarkers in molecular epidemiology and risk assessment.
-
As Mechanistic Probes: Studying the formation and repair of these specific adducts allows researchers to dissect the precise pathways of genotoxicity,
Analytical Standards & Protocols: Adenine Propenal Quantification
Application Note: AN-AP-2025-02 [1]
Executive Summary
Adenine Propenal (3-(adenin-9-yl)propenal) is the primary cytotoxic metabolite released during Bleomycin-mediated DNA strand scission.[1] Unlike stable nucleobases, adenine propenal is a highly reactive
The Analytical Challenge: Adenine propenal is chemically unstable and commercially unavailable as a Certified Reference Material (CRM). It rapidly undergoes Michael addition with proteins or decomposes. Therefore, this guide prioritizes in situ stabilization via derivatization and rigorous standard characterization over simple direct measurement.
Part 1: The Reference Standard (Synthesis & Characterization)
Since no commercial CRM exists, you must generate and validate your own primary standard.
Synthesis Strategy
The standard is generated via acid hydrolysis of DNA pre-treated with Bleomycin, or via organic synthesis (N9-alkylation of adenine with propargyl aldehyde diethyl acetal followed by deprotection).
Recommended Synthetic Route (Organic Synthesis):
-
Reactants: Adenine + Propargyl aldehyde diethyl acetal (in DMF/K2CO3).
-
Intermediate: N9-protected acetal.[1]
-
Deprotection: Acid hydrolysis (0.1 N HCl) releases the free aldehyde (Adenine Propenal).
Characterization (Mandatory Validation)
Before use in quantification, the synthesized standard must be validated.
| Parameter | Acceptance Criteria | Method |
| Exact Mass | 189.0651 Da (Monoisotopic) | High-Res Q-TOF MS |
| Purity | > 95% | 1H-NMR (DMSO-d6) |
| UV Max | UV-Vis Spectrophotometry | |
| Stability | Kinetic degradation study |
Expert Insight: Never store Adenine Propenal in aqueous buffer. Store as the acetal precursor (stable) and hydrolyze immediately before use to generate the aldehyde standard.
Part 2: Analytical Workflows (Visualized)
Mechanism of Formation & Analysis
The following diagram illustrates the Bleomycin-induced formation of Adenine Propenal and the analytical decision tree.
Figure 1: Pathway of Adenine Propenal formation from DNA and subsequent stabilization via DNPH derivatization.[1]
Part 3: Protocol A - LC-MS/MS with DNPH Derivatization (Gold Standard)
This method uses 2,4-Dinitrophenylhydrazine (DNPH) to trap the aldehyde, increasing molecular weight, lipophilicity, and ionization efficiency.[1]
Reagents & Preparation
-
Derivatizing Agent: 2 mM DNPH in 1% Formic Acid/Acetonitrile (50:50).
-
Internal Standard (IS):
-Adenine (Note: Ideal is labelled propenal, but -Adenine is an acceptable surrogate for the adenine moiety).[1]
Sample Preparation Workflow
-
Extraction: Aliquot 100
L of biological sample (plasma/cell lysate). -
Protein Precipitation: Add 300
L cold Acetonitrile. Centrifuge (10,000 x g, 5 min). -
Derivatization: Transfer supernatant to a glass vial. Add 50
L DNPH Reagent . -
Incubation: 60°C for 20 minutes (sealed cap).
-
Quench: Cool to room temp. Inject directly or dilute with mobile phase.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 | Retains hydrophobic DNPH-derivative.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength. |
| Gradient | 10% B to 90% B over 8 mins | Separates excess DNPH from analyte. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
Mass Spectrometry Parameters (MRM)
Target: Adenine Propenal-DNPH Hydrazone
-
Precursor Ion (Q1): m/z 370.1
-
Calc: AP (189) + DNPH (198) - H2O (18) + H(1) = 370.[1]
-
-
Product Ion (Q3 - Quant): m/z 136.1 (Adenine fragment)[1]
-
Product Ion (Q3 - Qual): m/z 163.0 (Dinitrophenyl fragment)[1]
-
Collision Energy: 25-35 eV (Optimize for 136 transition).[1]
Part 4: Protocol B - Direct LC-MS (High Throughput)
Use only if derivatization is impossible.[1] Requires immediate analysis due to instability.
Workflow Differences
-
Stabilization: Samples must be kept at 4°C and acidified (pH < 3) immediately to prevent protein binding.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because underivatized Adenine Propenal is polar.
MRM Transitions (Underivatized)
| Analyte | Precursor (Q1) | Product (Q3) | Note |
| Adenine Propenal | 190.1 | 136.1 | Loss of propenal chain (-54 Da) |
| Adenine (Interference) | 136.1 | 119.1 | Loss of |
Critical Warning: Direct analysis often yields 10-50x lower sensitivity than DNPH derivatization due to poor ionization and peak tailing of the aldehyde.
Part 5: Validation & Troubleshooting[1]
Self-Validating System Checks
To ensure "Trustworthiness" (Part 2 of requirements), every run must include:
-
Efficiency Check: Monitor the excess DNPH peak. If absent, the reagent was consumed by matrix aldehydes, and quantification is invalid.
-
Resolution Check: Adenine Propenal-DNPH must resolve from Formaldehyde-DNPH and Acetaldehyde-DNPH (common background contaminants).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Increase incubation temp to 60°C; ensure pH is acidic (Formic acid). |
| Peak Tailing | Aldehyde interaction with column silanols | Use end-capped C18 columns; increase buffer strength. |
| High Background | Contaminated solvents | Use LC-MS grade solvents; DNPH reacts with acetone in air (avoid open vessels).[1] |
| Signal Decay | Sample instability | Analyze within 12 hours; keep autosampler at 4°C. |
References
-
Grollman, A. P., et al. (1985). Site-specific DNA cleavage by bleomycin.[1]Biochemistry , 24(21), 5894-5900.[1] [Link]
-
Dedon, P. C., et al. (1998). Quantification of 3-(adenin-9-yl)propenal in DNA.[1]Chemical Research in Toxicology , 11(5), 478-484.[1] [Link]
-
Platt, K. L., et al. (2014). LC-MS/MS determination of aldehyde-DNPH derivatives.Analytical and Bioanalytical Chemistry , 406, 5293–5302. [Link]
-
PubChem Compound Summary. (2025). 9-(3-Oxoprop-1-enyl)adenine.[1][2]National Library of Medicine . [Link]
Sources
Application Note: Kinetic Profiling and Structural Characterization of Protein-Adenine Propenal Adducts
Executive Summary
Adenine propenal (AP) is a highly reactive electrophilic aldehyde generated during the oxidative degradation of DNA (specifically via bleach-mediated or peroxynitrite-induced oxidation of deoxyribose).[1][2][3] Unlike general lipid peroxidation products like 4-HNE or MDA, AP represents a unique class of "base propenals" that bridge DNA damage and protein modification.
This guide details the experimental conditions required to react trans-3-(adenin-9-yl)propenal with proteins. It addresses the specific challenges of AP chemistry: its hydrophobicity, its reversible Schiff-base intermediates, and its specificity for Lysine and Cysteine residues.
Key Application: Production of standard materials for biomarker discovery (e.g., measuring DNA-protein crosslinks in neurodegenerative disease).
Chemical Basis & Mechanism
Understanding the electrophilicity of AP is critical for experimental design. AP contains an
-
Primary Targets:
-
Lysine (
-amino group): Forms a reversible Schiff base (imine), which can undergo Michael addition to form stable cyclic adducts or crosslinks ( -oxopropenyllysine). -
Cysteine (Thiol group): Undergoes Michael addition to form
-oxopropenyl cysteine.
-
-
Non-Targets: Histidine and Arginine (unlike MDA, AP shows poor reactivity toward these residues under physiological conditions).
Mechanistic Pathway (DOT Visualization)
Caption: Reaction pathway of Adenine Propenal with protein nucleophiles. Note the reversibility of the intermediate without reductive stabilization.
Reagent Preparation & Handling
Safety Warning: Adenine propenal is a potent mutagen. All handling must occur in a chemical fume hood. Double-gloving is mandatory.
Stock Solution Preparation
AP is sparingly soluble in water. Prepare a concentrated stock in an organic solvent.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: 100 mM.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Standard Protein Conjugation (Physiological Modeling)
This protocol mimics physiological conditions to generate biomarkers found in vivo.
Materials:
-
Target Protein (e.g., BSA, Histones) at 1 mg/mL.
-
Buffer: 50 mM MOPS or Phosphate Buffer, pH 7.4.
-
Critical:DO NOT use Tris, Glycine, or Ammonium Bicarbonate. These buffers contain primary amines that will scavenge the AP aldehyde, inhibiting protein reaction.
-
-
Reducing Agent: Sodium Cyanoborohydride (
).[2]
Step-by-Step:
-
Buffer Exchange: Ensure the protein is in MOPS/Phosphate buffer. Use a desalting column (e.g., Zeba Spin) if the protein is currently in Tris.
-
Reaction Mix:
-
Dilute protein to 10
M (approx. 0.6 mg/mL for BSA). -
Add AP stock (DMSO) to a final concentration of 1 mM to 5 mM.
-
Note: Keep final DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation: Incubate at 37°C for 6 to 12 hours in the dark.
-
Stabilization (Crucial):
-
Add
to a final concentration of 50 mM.[2] -
Incubate for 30 minutes at room temperature.
-
Why? This reduces the reversible Schiff base (C=N) to a stable secondary amine (C-NH), preventing loss of the label during downstream processing (e.g., SDS-PAGE).
-
-
Quenching: Remove excess AP and reagents via dialysis or size-exclusion chromatography (e.g., PD-10 column) against PBS.
Protocol B: Kinetic/Accelerated Screening
For rapid assessment of protein susceptibility to AP modification.
Conditions Table:
| Parameter | Standard Condition | Accelerated Condition | Notes |
| pH | 7.4 | 8.0 | Higher pH promotes deprotonation of Lys ( |
| Temperature | 37°C | 50°C | Higher temp accelerates reaction but risks protein unfolding. |
| [AP] | 1 mM | 10 mM | High excess drives pseudo-first-order kinetics. |
| Time | 6-24 Hours | 30-60 Mins | Monitor via UV-Vis. |
Analytical Validation
UV-Vis Spectroscopy
Adenine propenal adducts introduce a distinct spectral signature to the protein.
-
Native Protein: Peak at 280 nm (Trp/Tyr).
-
Adduct: Upon conjugation, look for a broadening of the 280 nm peak and a "shoulder" or new peak appearing between 290 nm and 305 nm , indicative of the conjugated aromatic system.
LC-MS/MS Characterization
Workflow:
-
Digestion: Trypsin digestion (standard protocol).
-
Mass Shift: Search for the following modifications:
-
Lysine (Reduced): +135.05 Da (Adenine propenal moiety + 2H from reduction - H2O).
-
Lysine (Unreduced): +133.04 Da.
-
-
Diagnostic Ions: In MS/MS fragmentation, look for the adenine reporter ion (
136.06, Adenine+H ).
Troubleshooting & Optimization
Issue: Precipitation during reaction.
-
Cause: AP is hydrophobic; high concentrations (>5 mM) in aqueous buffer may crash out.
-
Solution: Add 0.1% SDS (if compatible with downstream analysis) or lower AP concentration and extend time.
Issue: No modification observed on Western Blot/MS.
-
Cause 1: Buffer interference (Tris used?).
- reduction step? The Schiff base hydrolyzes in the acidic conditions of LC-MS mobile phases (0.1% Formic Acid).
Issue: High background in UV.
-
Cause: Free adenine propenal not removed.
-
Solution: Extensive dialysis is required. AP binds non-covalently to hydrophobic pockets of albumin. Use 6M Urea wash if denaturing is acceptable.
References
-
Protein Modification by Adenine Propenal. Source: Chemical Research in Toxicology (2014).[3] Context: Establishes Lysine and Cysteine as primary targets and MOPS pH 6.5 as a viable buffer system. URL:[Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. Source: MDPI (Molecules). Context: Discusses general strategies for labeling proteins with reactive probes and the importance of physiological pH. URL:[Link]
-
UV-visible absorption spectrum of FAD and its reduced forms. Source: RSC Publishing. Context: Provides comparative spectral data for adenine-containing moieties to distinguish adducts. URL:[Link]
Sources
- 1. Protein Modification by Adenine Propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein modification by adenine propenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel fluorescent adduct formed in the reaction of malonaldehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in adenine propenal synthesis and purification
Topic: Challenges in Adenine Propenal Synthesis and Purification Technical Support Center: Advanced Troubleshooting Guide
Executive Summary
Adenine propenal (
This guide addresses the critical bottlenecks in the production of high-purity adenine propenal for use as a standard in mutagenesis assays and DNA repair studies.
Module 1: Synthesis Strategy & Reaction Optimization
Q1: My yield is consistently low (<20%). How can I drive the reaction to completion?
Diagnosis: The reaction between adenine and malondialdehyde (generated in situ from 1,1,3,3-tetraethoxypropane, TEP) is reversible and pH-dependent. Low yields often result from insufficient hydrolysis of the acetal precursor or incorrect protonation states of the adenine.
Technical Intervention:
-
Pre-hydrolysis of TEP: Do not add TEP directly to the adenine suspension. Hydrolyze TEP in 1M HCl for 1 hour at room temperature first to generate free MDA.
-
Acidity Control: The reaction requires acidic conditions (pH < 2) to protonate the leaving group during the elimination step, but excessively low pH can promote depurination if using nucleosides (though less of a concern for the free base).
-
Stoichiometry: Use a significant excess of TEP (3–5 equivalents) relative to adenine. The reaction follows a Michael addition-elimination mechanism where the exocyclic
attacks the -carbon of the enal.
Optimized Protocol Step:
Dissolve 1,1,3,3-tetraethoxypropane (20 mmol) in 10 mL of 1M HCl. Stir for 60 min. Add Adenine (5 mmol) and stir at ambient temperature for 24–48 hours. The solution should turn yellow/orange, indicating enal formation.
Q2: I am observing multiple spots on TLC. Is regioselectivity an issue?
Diagnosis: Yes. While the
Troubleshooting:
-
Temperature: Maintain the reaction at Room Temperature (20–25°C) . Heating promotes polymerization and off-target alkylation.
-
Monitoring: Use TLC (Solvent: 15% MeOH in
). Adenine propenal typically has a higher than unreacted adenine but lower than MDA oligomers. -
Byproduct ID: A fluorescent spot at the baseline usually indicates polymerized MDA.
Module 2: Purification & Isolation Challenges
Q3: The product decomposes during silica gel chromatography. What is happening?
Diagnosis: Adenine propenal is acid-labile and reactive. Standard silica gel is slightly acidic (
Corrective Workflow:
-
Neutralization: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the mobile phase, then flush with the running solvent to remove excess amine.
-
Solvent System: Avoid protic solvents if possible during the initial load. Use a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate.
-
Recommended Gradient: 0%
10% MeOH in EtOAc or DCM.
-
-
Rapid Elution: Do not let the compound sit on the column. Flash chromatography with positive pressure is preferred over gravity columns.
Q4: How do I remove the yellow impurities (MDA oligomers) that co-elute?
Diagnosis: MDA oligomers are lipophilic and often co-elute with the product in organic solvents.
Purification Strategy:
-
Precipitation/Wash: Adenine propenal is sparingly soluble in cold water/ether.
-
Step: Triturate the crude solid with cold diethyl ether or acetone. The MDA polymers often dissolve, while the adenine propenal remains as a solid.
-
-
Recrystallization: If chromatography fails, recrystallize from boiling water or a water/ethanol mixture. (Note: This risks hydrolysis, so rapid cooling is essential).
Quantitative Data: Solubility Profile
| Solvent | Solubility (25°C) | Suitability for Purification |
| Water | Low (< 1 mg/mL) | Good for washing crude solid |
| Methanol | Moderate | Good for column elution |
| DCM | Low | Poor solvent, good antisolvent |
| DMSO | High | Good for stock solutions, not purification |
| Diethyl Ether | Insoluble | Excellent for removing MDA impurities |
Module 3: Stability, Storage & Characterization[1][2]
Q5: My standard degrades after a week. How should I store it?
Diagnosis: The
Storage Protocol:
-
State: Store as a dry solid, not in solution.
-
Conditions: -80°C, under Argon/Nitrogen, protected from light.
-
Solvent for Use: Dissolve in anhydrous DMSO immediately before use. Avoid aqueous buffers for long-term storage (
in pH 7 buffer is approx. hours to days depending on temperature).[1][2]
Q6: How do I validate the structure? The NMR looks complex.
Diagnosis: The alkene protons exhibit characteristic coupling constants.
-
Key Signal: Look for the aldehyde proton (
) singlet/doublet around 9.5–9.6 ppm. -
Alkene Protons: A doublet of doublets (dd) around
7.0–8.5 ppm with a large coupling constant ( ), indicating the trans ( ) stereochemistry.
Visualizing the Workflow
Figure 1: Reaction Mechanism & Critical Control Points
This diagram outlines the synthesis pathway and identifies where impurities (MDA polymers) and degradation occur.
Caption: Synthesis pathway of Adenine Propenal via acid-catalyzed condensation of Adenine and MDA.
Figure 2: Purification Decision Tree
A logic gate for selecting the correct purification method based on crude purity.
Caption: Step-by-step decision matrix for isolating Adenine Propenal from crude reaction mixtures.
References
-
Marnett, L. J., et al. (2014). Protein Modification by Adenine Propenal. Chemical Research in Toxicology. Available at: [Link]
-
Guengerich, F. P., et al. (2012).[3] In Vitro Bypass of the Major Malondialdehyde- and Base Propenal-Derived DNA Adduct by Human Y-family DNA Polymerases. Biochemistry. Available at: [Link]
- Dedon, P. C., et al. (1998). Genotoxicity of acrolein and crotonaldehyde. Chemical Research in Toxicology. (Foundational methodology for acrolein-base adducts).
-
Grollman, A. P., et al. (2018). Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA. Nucleic Acids Research.[4] Available at: [Link]
Sources
Technical Support Center: Adenine Propenal Immunoassay Optimization
Topic: Preventing Non-Specific Binding (NSB) in Adenine Propenal Adduct Assays
Target Audience: Researchers, Senior Scientists, and Assay Developers.
Introduction: The Specificity Challenge
Adenine propenal (A-Propenal) is a highly reactive aldehyde derived from lipid peroxidation and DNA oxidation. It serves as a critical biomarker for oxidative stress. However, because A-Propenal is a low-molecular-weight hapten (<500 Da), it cannot elicit an immune response alone. It must be conjugated to a carrier protein (e.g., KLH or BSA) to generate antibodies.
The Core Problem: The most common source of non-specific binding (NSB) in these assays is not the plastic plate, but the "Linker Trap." Antibodies often recognize the chemical linker or the carrier protein surface rather than the specific A-Propenal adduct. This guide provides the troubleshooting architecture to isolate and eliminate these false signals.
Module 1: Assay Architecture & NSB Mechanics
To fix NSB, you must visualize where it occurs. In a Competitive ELISA for A-Propenal, the signal is inversely proportional to the analyte concentration. High NSB results in a "false low" signal (if binding to the plate) or "false high" signal (if the antibody binds the blocking protein).
Diagram 1: The "Linker Trap" & Binding Dynamics
This diagram illustrates the difference between specific recognition and the two most common NSB failure modes in hapten assays.
Figure 1: Mechanism of Binding. The antibody must distinguish the A-Propenal moiety (Green) from the chemical linker and carrier protein (Yellow/Red), which act as decoys.
Module 2: Troubleshooting Workflow
Use this logic gate to diagnose the source of your background noise.
Diagram 2: Diagnostic Decision Tree
Figure 2: Diagnostic Logic. Follow the path to determine if the error originates from the reagents (Blocker/Secondary) or the assay design (Carrier/Linker).
Module 3: Optimization Protocols
The "Heterologous" Coating Protocol (Critical)
To prevent the antibody from binding the carrier protein used during immunization, you must use a different carrier for the assay plate.
-
Immunogen: A-Propenal conjugated to KLH (Keyhole Limpet Hemocyanin).
-
Plate Coating: A-Propenal conjugated to BSA (Bovine Serum Albumin).
-
Why: The antibody will have high affinity for KLH (from the rabbit/mouse immune response). If you coat with KLH, the antibody will bind the KLH surface regardless of the A-Propenal presence, destroying sensitivity.
Selection of Blocking Agents
Aldehydes like A-Propenal are "sticky." Standard blockers may not suffice.
| Blocking Agent | Efficacy for A-Propenal | Pros | Cons |
| BSA (1-3%) | Moderate | Inexpensive, standard. | High Risk: If coating is A-Propenal-BSA, the free BSA in the blocker competes with the plate surface. |
| Non-Fat Dry Milk (5%) | High | Blocks hydrophobic sites well. | Contains endogenous biotin/phosphatases; can mask weak signals. |
| Casein / Alkali-Soluble | Excellent | Smaller size fills gaps between coating proteins better than BSA. | Harder to prepare (requires NaOH solubilization). |
| Synthetic/Protein-Free | Best for Stability | Zero cross-reactivity. | Expensive; may not block "sticky" plastic as well as proteins. |
Recommendation: Use Alkali-Soluble Casein (1%) in PBS-T. It creates a dense matrix that prevents the small hapten antibody from interacting with the plastic.
The "Linker Interference" Validation Experiment
Before running samples, you must validate that your antibody is not binding the chemical linker (e.g., the glutaraldehyde or carbodiimide bond).
Protocol:
-
Coat Plate A: A-Propenal-Linker-BSA (The target).
-
Coat Plate B: Linker-BSA (The "Dummy" conjugate—processed identically but without A-Propenal).
-
Run Assay: Add primary antibody to both plates.
-
Analysis:
-
Signal on Plate A: Should be High (OD > 1.0).
-
Signal on Plate B: Should be Low (OD < 0.1).
-
If Plate B is High: Your antibody recognizes the linker. Solution: You must synthesize a coating antigen using a different chemistry (e.g., if Immunogen used Glutaraldehyde, Coating must use EDC/NHS).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My standard curve is flat. I see signal, but A-Propenal doesn't inhibit it. A: This is the classic sign of Carrier Recognition . Your antibody is binding the BSA/KLH part of the coating antigen, not the A-Propenal.
-
Fix: Switch the coating carrier. If you used BSA, try Ovalbumin (OVA) or Transferrin.
Q2: I am measuring A-Propenal in DNA samples. Do I need to digest the DNA? A: Yes. Antibodies generally recognize the adduct (e.g., propenyl-adenine) best when it is accessible. Large genomic DNA can sterically hinder binding. Enzymatic digestion to nucleosides (using Nuclease P1 and Alkaline Phosphatase) is recommended to expose the adduct for the competitive assay.
Q3: Why does my blank (0 concentration) have high variability? A: This often indicates "Edge Effects" or uneven coating. Small molecule conjugates can precipitate if not mixed well during coating.
-
Fix: Vortex the coating solution immediately before dispensing. Ensure the plate is sealed tight during incubation to prevent evaporation, which concentrates the coating antigen at the edges.
Q4: Can I use TMB substrate? A: Yes, but ensure your stop solution (Acid) is added at the same time for all wells. Small molecule assays are sensitive to kinetic drift.
References
-
Uchida, K., et al. (1998). "Protein modification by lipid peroxidation products: formation of malondialdehyde-modified proteins." Archives of Biochemistry and Biophysics. Link
-
Goodarzi, M.T., et al. (2025). "Reduction of non-specific binding in immunoassays requiring long incubations." Scandinavian Journal of Clinical and Laboratory Investigation. Link
-
Marnett, L.J., et al. (2014). "Protein modification by adenine propenal." Chemical Research in Toxicology. Link
-
Engvall, E. (1980). "Enzyme immunoassay ELISA and EMIT." Methods in Enzymology. Link
-
Surmodics IVD. (2023). "Non-Specific Binding: What You Need to Know." Technical Resource. Link
Technical Support Center: Enhancing Chromatographic Resolution of Adenine Propenal Adducts
Welcome to the technical support center for the analysis of adenine propenal adducts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chromatographic analysis of these polar and often low-abundance DNA modifications. As Senior Application Scientists, we have structured this resource to address specific issues with in-depth explanations and validated protocols.
Introduction: The Challenge of Adenine Propenal Adduct Analysis
Acrolein, a reactive α,β-unsaturated aldehyde, readily reacts with DNA bases, particularly the N1 and N⁶ positions of adenine, to form propenal adducts. These lesions are implicated in mutagenesis and carcinogenesis, making their accurate quantification critical.[1] However, their analysis by liquid chromatography, typically coupled with mass spectrometry (LC-MS), presents significant challenges. The high polarity of these adducts leads to poor retention on traditional reversed-phase (RP) columns, while their low biological abundance demands highly sensitive and robust methods.[1][2] Furthermore, the potential for artifactual formation of adducts during sample workup can compromise data integrity.[3][4]
This guide provides a structured approach to overcoming these obstacles, focusing on troubleshooting common chromatographic issues and offering optimized protocols to ensure reliable and reproducible results.
Troubleshooting Guide: From Poor Peaks to Low Signal
This section addresses the most frequent problems encountered in the chromatography of adenine propenal adducts in a direct question-and-answer format.
Issue 1: Poor Resolution & Peak Co-elution
Question: My adenine adduct peaks are co-eluting with other nucleosides or are poorly resolved from each other. What should I do?
This is the most common challenge, stemming from the high polarity of the adducts, which makes them difficult to retain and separate using standard reversed-phase methods.[1][5]
Probable Causes:
-
Inappropriate Stationary Phase: Standard C18 columns are too hydrophobic and provide minimal retention for polar adducts, causing them to elute in or near the solvent front.[1]
-
Suboptimal Mobile Phase: The mobile phase composition (organic solvent ratio, pH, ionic strength) is not suited for retaining and separating polar, ionizable compounds.
-
Gradient Is Too Steep: A rapid increase in organic solvent strength does not allow sufficient time for the differential partitioning of analytes on the column.
Recommended Solutions:
-
Select an Appropriate Stationary Phase: Move away from standard C18 columns.
-
Polar-Modified Reversed-Phase: These columns, such as those with a C18-A or PFP (Pentafluorophenyl) chemistry, are designed for enhanced retention of polar analytes in highly aqueous mobile phases without suffering from hydrophobic collapse.[6] They offer mixed-mode separation mechanisms, including hydrophobic, dipole-dipole, and pi-pi interactions.[6]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (e.g., silica, amino) and a high-organic mobile phase. Analytes elute in order of increasing polarity, providing excellent retention for highly polar adducts.[5]
-
Hybrid Surface Coated Columns: Columns like the HSS T3 are designed to reduce the adsorption of polar molecules, which can improve peak shape and resolution.[7]
-
-
Optimize the Mobile Phase:
-
Adjust pH: The charge state of adenine adducts is pH-dependent. Adjusting the pH of the aqueous mobile phase with volatile buffers like ammonium formate or ammonium bicarbonate can alter retention and selectivity.[7][8]
-
Incorporate Ion-Pairing Reagents: For reversed-phase separations, adding an ion-pairing agent like triethylamine (TEA) can neutralize the charge on the phosphate backbone of nucleosides, increasing their hydrophobicity and retention.[6][9] However, be aware that ion-pairing agents can cause ion suppression in ESI-MS.
-
Modify the Organic Solvent: While acetonitrile is most common, switching to or blending with methanol can alter selectivity due to different solvent properties.[8]
-
-
Develop a Shallower Gradient: Decrease the rate of change in the mobile phase composition. Start with a high aqueous percentage (e.g., 95-99%) and increase the organic content slowly. This increases the interaction time with the stationary phase, improving separation.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My adduct peaks are tailing severely. What is causing this and how can I fix it?
Peak tailing for polar, basic compounds like adenine adducts is often due to unwanted secondary interactions with the stationary phase.
Probable Causes:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the basic amine groups on adenine, causing peak tailing.[11]
-
Column Contamination or Degradation: Accumulation of sample matrix components or operating at a high pH can degrade the silica backbone, exposing more silanols and leading to poor peak shape.[11][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]
Recommended Solutions:
-
Mitigate Silanol Interactions:
-
Use a Modern, High-Purity Column: Employ end-capped columns or those based on hybrid particle technology, which have a lower concentration of active silanols.[7]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4 with formic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.[11]
-
Increase Ionic Strength: Adding a low concentration of a buffer salt (e.g., 10 mM ammonium formate) can help shield the charged silanol sites.
-
-
Maintain Column Health:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[14]
-
Implement a Column Wash Protocol: Regularly flush the column with a strong solvent to remove contaminants.[11]
-
Ensure Mobile Phase Compatibility: Always check that mobile phase components, especially buffers, are soluble in the organic solvent to prevent precipitation on the column.[12]
-
-
Optimize Injection Volume: Perform a loading study by injecting decreasing amounts of your sample to see if peak shape improves. If it does, reduce the injection volume or dilute the sample.[13]
Issue 3: Inconsistent Retention Times
Question: The retention times for my adducts are drifting between injections or across a sequence. How can I improve reproducibility?
Retention time stability is critical for reliable peak identification and quantification. Drifting retention times often point to system instability.[14]
Probable Causes:
-
Inadequate Column Equilibration: The column is not returned to the initial mobile phase conditions for a sufficient time between gradient runs.[13]
-
Temperature Fluctuations: The viscosity of the mobile phase, and thus retention, is sensitive to temperature changes.[13][14]
-
Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of the more volatile component or inconsistent mixing by the pump.[15]
-
Pump Malfunction: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.[15]
Recommended Solutions:
-
Ensure Proper Equilibration: A good rule of thumb is to equilibrate the column with at least 10 column volumes of the starting mobile phase. Increase the equilibration time in your method until retention times are stable.[13]
-
Use a Column Oven: A thermostatted column compartment is essential for maintaining a stable operating temperature and achieving reproducible retention times.[13][15]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and running it to see if the problem resolves.[13][14]
-
Perform System Maintenance: Regularly check for leaks around pump heads and fittings. Purge the pump to remove air bubbles and ensure the mobile phase is properly degassed.[13][15]
Issue 4: Low Sensitivity & Complex Mass Spectra
Question: I can't detect my adducts, or the signal is very weak and the mass spectrum is noisy with many different ions. How can I improve sensitivity?
Low sensitivity is a major hurdle due to the low abundance of DNA adducts.[16][17] Mass spectrometry issues can further complicate detection.
Probable Causes:
-
Ion Suppression: Co-eluting matrix components or mobile phase additives (like TFA or non-volatile salts) can suppress the ionization of the target analyte in the MS source.
-
Formation of Multiple Adduct Ions: In electrospray ionization (ESI), analytes can form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which splits the signal and reduces the intensity of the desired protonated molecule.[7][18][19]
-
In-source Fragmentation: The N-glycosidic bond between the modified base and the deoxyribose sugar is labile and can break in the MS source, leading to a loss of the deoxyribose moiety (-116 Da).[7][20]
-
Inefficient Sample Cleanup: Insufficient removal of salts and other contaminants from the DNA hydrolysate can interfere with MS analysis.[2]
Recommended Solutions:
-
Enhance Sample Cleanup:
-
Optimize Mobile Phase for MS Compatibility:
-
Use Volatile Buffers: Replace non-volatile salts with MS-friendly buffers like ammonium bicarbonate or ammonium formate. These buffers can also promote the formation of the desired [M+H]⁺ ion over salt adducts.[7][21]
-
Avoid Ion-Pairing Reagents if Possible: If using ESI-MS, try to develop a method (e.g., HILIC) that does not require ion-pairing agents like TEA, which are known to cause significant ion suppression.
-
-
Optimize MS Parameters:
-
Tune Source Conditions: Carefully optimize source parameters such as capillary voltage, cone voltage, and gas temperatures to maximize the signal for your adducts of interest while minimizing in-source fragmentation.[7]
-
Monitor Multiple Transitions: In tandem MS (MS/MS), monitor the transition corresponding to the neutral loss of deoxyribose ([M+H]⁺ → [M+H-116]⁺) as it is a characteristic fragmentation pattern for nucleoside adducts and can improve specificity.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall chromatographic strategy for adenine propenal adducts? For most applications, a polar-modified reversed-phase column (e.g., C18-A, PFP) coupled with a volatile buffer like ammonium formate provides a good balance of retention, resolution, and MS compatibility.[6] For extremely polar adducts that are unretained in RP, HILIC is the superior choice.[5]
Q2: How can I prevent the artificial formation of acrolein adducts during my sample preparation? Artifactual formation of acrolein-deoxyguanosine (Acr-dG) adducts has been reported, likely from trace acrolein contamination in reagents.[3][4] This can be effectively prevented by adding glutathione (GSH) to the DNA digestion mixture. GSH scavenges any free acrolein, blocking its reaction with DNA bases.[3][4]
Q3: What are the best practices for DNA hydrolysis to ensure complete digestion without degrading the adducts? A two-step enzymatic digestion is standard. First, use nuclease P1 and calf spleen phosphodiesterase at a slightly acidic pH (e.g., 5.6).[22] This is followed by a second step with alkaline phosphatase at a basic pH to convert the deoxynucleoside monophosphates to deoxynucleosides for LC-MS analysis. Using a stable isotope-labeled internal standard, added before digestion, is crucial for accurate quantification and to account for any sample loss or degradation.[2][23]
Q4: Can I modify a published HPLC method and still consider it valid? Minor adjustments to a chromatographic system are often necessary and permissible. According to USP <621> guidelines, changes to parameters like column length, particle size, flow rate, and mobile phase composition are allowed within certain limits, provided that system suitability criteria (e.g., resolution, tailing factor) are met and the method is re-verified.[24]
Data & Protocols
Data Presentation
Table 1: Comparison of Stationary Phases for Adenine Adduct Analysis
| Stationary Phase Type | Primary Separation Mechanism(s) | Advantages | Disadvantages |
| Standard C18 | Hydrophobic Interaction | Widely available | Poor retention for polar adducts; prone to phase collapse in high aqueous mobile phase. |
| Polar-Modified C18 (e.g., C18-A) | Hydrophobic, Hydrogen Bonding | Good retention for polar analytes; resistant to phase collapse.[6] | Selectivity may be insufficient for complex mixtures. |
| Pentafluorophenyl (PFP) | Hydrophobic, pi-pi, Dipole-Dipole | Unique selectivity for aromatic and halogenated compounds; good for polar analytes.[6] | Can have strong secondary interactions. |
| HILIC (e.g., Silica, Amide) | Hydrophilic Partitioning | Excellent retention for very polar compounds; compatible with high organic mobile phases, enhancing MS sensitivity.[5] | Sensitive to water content in sample and mobile phase; may require longer equilibration. |
Table 2: Recommended Starting HPLC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | Polar-modified C18 (e.g., Polaris C18-A), 2.1 x 150 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B held for 2 min, 2-30% B over 15 min, then wash and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Monitored Transition | Precursor ion [M+H]⁺ → Product ion [M+H-116]⁺ (Neutral loss of deoxyribose) |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA with Artifact Prevention
This protocol is optimized for the complete digestion of DNA to deoxynucleosides while preventing artifact formation.[3][4][22]
-
Sample Preparation: In a microcentrifuge tube, aliquot 10-20 µg of purified DNA. Add a known amount of stable isotope-labeled internal standard for the adenine propenal adduct.
-
Add Scavenger: Add glutathione (GSH) to a final concentration of 0.5 mM to prevent artifactual adduct formation.[3]
-
Initial Digestion (pH 6.0):
-
Add micrococcal nuclease (0.2 units/µg DNA) and spleen phosphodiesterase (0.001 units/µg DNA).
-
Add sodium succinate buffer (pH 6.0) and CaCl₂ to final concentrations of 15 mM and 5 mM, respectively.
-
Incubate at 37°C for 3-4 hours.
-
-
Final Digestion (pH ~8.0):
-
Add alkaline phosphatase (e.g., 5 units) and a suitable buffer (e.g., Tris-HCl).
-
Incubate at 37°C for 1-2 hours.
-
-
Stop Reaction: Stop the reaction by cooling on ice or adding an organic solvent like methanol, then proceed immediately to sample cleanup.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Hydrolyzed DNA
This protocol removes excess enzymes, salts, and the bulk of unmodified nucleosides.
-
Condition Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Load Sample: Load the DNA hydrolysate onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of water to remove salts and very polar components.
-
Elute: Elute the adducts with 2-3 mL of 50% methanol in water. The exact percentage may need to be optimized.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial HPLC mobile phase (e.g., 98% Mobile Phase A).
Visualizations
Diagrams
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Overall experimental workflow for adduct analysis.
Caption: Retention mechanism in mixed-mode chromatography.
References
- Arora, R., Chang, E., DerMartirosian, A., & Lloyd, L. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.
-
Pan, J., Lin, H., & Wang, H. (2008). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Analytical Biochemistry, 374(1), 163–172. Available from [Link]
-
Pan, J., Lin, H., & Wang, H. (2008). Detection of the acrolein-derived cyclic DNA adduct by a quantitative 32P-postlabeling/solid-phase extraction/HPLC method: blocking its artifact formation with glutathione. PubMed. Retrieved from [Link]
-
Dingley, K. H., Ubick, E. A., Vogel, J. S., et al. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in Molecular Biology, 1105, 147–157. Available from [Link]
-
Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 26(9), 1394-1410. Available from [Link]
-
Basiri, B., Murugaiah, V., Leme, G. M., & Chen, W. (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. Journal of the American Society for Mass Spectrometry, 33(11), 2135-2143. Available from [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Nugraha, A. S., & T-Thien, D. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(15), 4935. Available from [Link]
-
Wang, H., et al. (2005). Development of a method for quantification of acrolein-deoxyguanosine adducts in DNA using isotope dilution-capillary LC/MS/MS and its application to human brain tissue. Analytical Chemistry, 77(18), 5982-5989. Available from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Caron, J., et al. (2021). Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. ChemRxiv. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Balcke, G., et al. (2021). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 95, 2427-2438. Available from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Mutation Research/Reviews in Mutation Research, 612(1), 1-15. Available from [Link]
-
Tang, Y., & Zhang, J. L. (2020). Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry. Journal of Separation Science, 43(1), 31–55. Available from [Link]
-
Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
MacFarlane, C. M., et al. (2013). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Chromatography B, 930, 107-114. Available from [Link]
-
Goggin, M., et al. (2011). Column switching HPLC-ESI+-MS/MS methods for quantitative analysis of exocyclic dA adducts in DNA of laboratory animals exposed to 1,3-butadiene. Chemical Research in Toxicology, 24(11), 1930-1941. Available from [Link]
-
Chang, Y. T., et al. (2020). Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics?. Archives of Toxicology, 94(10), 3367-3378. Available from [Link]
-
Jeanneret, F., et al. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 413(2), 487-498. Available from [Link]
-
Koc, H., & Swenberg, J. A. (2010). Analytical methods in DNA and protein adduct analysis. Journal of Chromatography B, 878(19), 1334-1341. Available from [Link]
-
Roggeband, R., et al. (2001). 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 163-174. Available from [Link]
-
Kuda, O., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 957. Available from [Link]
-
Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2121, 227-241. Available from [Link]
-
Jeanneret, F., et al. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. SciSpace. Retrieved from [Link]
Sources
- 1. Column switching HPLC-ESI+-MS/MS methods for quantitative analysis of exocyclic dA adducts in DNA of laboratory animals exposed to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the acrolein-derived cyclic DNA adduct by a quantitative 32P-postlabeling/solid-phase extraction/HPLC method: blocking its artifact formation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. agilent.com [agilent.com]
- 12. realab.ua [realab.ua]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. usp.org [usp.org]
dealing with complex biological matrices in adenine propenal analysis
Technical Support Center: High-Fidelity Analysis of Adenine Propenal in Biological Matrices
Welcome to the Advanced Applications Support Hub. Subject: Troubleshooting & Method Optimization for Adenine Propenal (Ade-Pro) Quantification Ticket ID: AP-BIO-COMPLEX-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Stability Paradox
Analyzing Adenine Propenal (3-(adenin-9-yl)propenal) in complex matrices (plasma, tissue lysate, urine) presents a dual challenge: chemical instability and matrix interference . As a highly reactive electrophile derived from DNA oxidation (e.g., via bleomycin or oxidative stress), Ade-Pro rapidly forms adducts with protein thiols and amines (specifically lysine and cysteine residues).[1][2]
The Golden Rule: You are likely not measuring "free" Adenine Propenal unless you stabilize it immediately upon sample collection. If you do not derivatize or stabilize, you are measuring the kinetic remnant, not the biological load.
Module 1: Sample Preparation & Stabilization
Q: My recovery rates from plasma are consistently <10%. Is my extraction inefficient?
A: It is likely not an extraction failure, but a stabilization failure. Ade-Pro has a half-life of minutes in nucleophilic matrices.
The Solution: Immediate Derivatization Do not rely on simple protein precipitation (PPT). You must "lock" the reactive aldehyde group before it binds to matrix proteins.
Protocol: In-Situ Derivatization with PFBHA Why PFBHA? Pentafluorobenzyl hydroxylamine (PFBHA) reacts with the aldehyde to form a stable oxime, improving lipophilicity for extraction and enhancing ionization efficiency in Negative ESI mode.
-
Collection: Collect blood into pre-chilled tubes containing EDTA (to inhibit metalloproteases) and immediately place on ice.
-
Reaction: Add 50 µL of 10 mM PFBHA (in water) per 200 µL of plasma immediately.
-
Incubation: Incubate at room temperature for 30–60 minutes to ensure complete oxime formation.
-
Cleanup: Perform Solid Phase Extraction (SPE).
DOT Diagram: Sample Prep Decision Tree
Caption: Workflow selector for Free vs. Total Adenine Propenal analysis. Immediate derivatization is critical for the free form.
Module 2: Extraction Strategy (Solid Phase Extraction)
Q: Protein precipitation (MeOH/ACN) gives me dirty baselines and ion suppression. What is the alternative?
A: Protein precipitation leaves behind phospholipids that cause significant ion suppression in the Ade-Pro retention window. Switch to Mixed-Mode Cation Exchange (MCX) SPE.
Why MCX? Adenine Propenal (and its oxime derivatives) retains basic character due to the adenine moiety. MCX allows you to wash away neutral interferences and elute the basic analyte selectively.
Validated MCX Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Acidify sample (pH < 3) with Formic Acid and load.
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
-
Evaporate & Reconstitute: Dry under
and reconstitute in mobile phase.
Module 3: Instrumental Analysis (LC-MS/MS)
Q: I see peak tailing and low sensitivity. How do I optimize the chromatography?
A: Adenine propenal is polar. On a standard C18 column, it elutes in the void volume (where salts elute), causing suppression.
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) Best for: Underivatized Ade-Pro.
-
Column: Amide or Zwitterionic HILIC.
-
Mobile Phase: High organic (Acetonitrile/Water with 10mM Ammonium Acetate).
-
Mechanism: Retains polar compounds; Ade-Pro elutes later, away from salts.
Option B: Reverse Phase (C18) with Derivatization Best for: PFBHA-derivatized Ade-Pro.
-
Column: High-strength Silica (HSS) T3 or C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Benefit: The PFBHA tag adds hydrophobicity, pushing the peak to a cleaner region of the chromatogram (~40-50% B).
Mass Spectrometry Parameters (SRM Table)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mode | Notes |
| Ade-Pro (Free) | 176.1 | 136.1 | 22 | Pos | Loss of propenal group |
| Ade-Pro (Free) | 176.1 | 119.1 | 35 | Pos | Adenine fragment |
| Ade-Pro-PFBHA | 371.1 | 176.1 | 18 | Pos | Cleavage of oxime |
| Ade-Pro-PFBHA | 369.1 | 181.0 | 25 | Neg | PFBHA specific fragment |
| IS ( | 141.1 | 114.1 | 28 | Pos | Surrogate IS |
Note: Negative mode is often more sensitive for PFBHA derivatives due to the fluorine atoms.
Module 4: Troubleshooting The "Ghost" Peaks
Q: I see double peaks for my analyte. Is my column failing?
A: This is likely Geometric Isomerism , not column failure. When you derivatize an aldehyde with PFBHA (or other hydroxylamines), you form syn- and anti- (E/Z) isomers of the oxime.
-
Diagnosis: The two peaks should have identical mass spectra.
-
Action: Do not try to merge them physically. Integrate both peaks and sum the areas for quantification.
DOT Diagram: Isomerization Logic
Caption: Handling E/Z isomer peaks during chromatographic integration.
References
-
Grollman, A. P., & Moriya, M. (1993). Mutagenesis by 8-oxoguanine: an enemy within. Trends in Genetics.
-
Dedon, P. C., et al. (1998). The chemistry and biology of DNA damage by bleomycin. Chemical Research in Toxicology.
-
Matuszewski, B. K., et al. (2003).[3] Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Liu, X., et al. (2010). Derivatization of aldehydes and ketones for LC-MS analysis. Journal of Chromatography B.
-
VanderVeen, L. A., et al. (2003). Acrolein-derived DNA adducts: formation, detection, and mutagenicity. Journal of Mass Spectrometry.
Sources
Validation & Comparative
Comparative Guide: Mutagenicity of Adenine Propenal vs. Malondialdehyde
This guide provides an in-depth technical comparison of the mutagenicity of Adenine Propenal (a base propenal derived from DNA oxidation) versus Malondialdehyde (MDA, a lipid peroxidation product). It is designed for researchers in toxicology, oncology, and drug development.[1]
Executive Summary
While Malondialdehyde (MDA) is the most commonly cited marker of oxidative stress, Adenine Propenal (AP) is a significantly more potent mutagen.[1] Both compounds react with DNA to form the same major adduct—the pyrimidopurinone M₁G —but they differ critically in their origin, reactivity, and mutagenic efficiency.[1]
-
Key Finding: Adenine propenal is 30–60 times more mutagenic than MDA in bacterial systems and 30–150 times more efficient at forming the mutagenic M₁G adduct.[1]
-
Mechanistic Insight: AP is generated in situ within the DNA helix by oxidants (e.g., bleomycin, peroxynitrite), allowing for direct reaction with adjacent bases.[1] In contrast, MDA must diffuse from the lipid membrane to the nucleus, suffering dilution and detoxification.[1]
Chemical Background & Formation Pathways[1][2][3][4]
To understand the mutagenic difference, one must first distinguish the origins of these electrophiles.[1]
| Feature | Malondialdehyde (MDA) | Adenine Propenal (AP) |
| Class | Base Propenal (DNA Oxidation Product) | |
| Precursor | Polyunsaturated Fatty Acids (PUFAs) | Deoxyribose (C4'-oxidation in DNA) |
| Inducing Agents | ROS attacking lipids ( | Bleomycin, Peroxynitrite, Enediynes |
| Reactivity | Moderate electrophile | High reactivity (Excellent leaving group) |
Pathway Visualization
The following diagram illustrates the convergent pathway to the M₁G adduct and the distinct origins of MDA and AP.
Figure 1: Convergent pathways of MDA and Adenine Propenal leading to the M₁G adduct.[1][2][3] Note the "In Situ" advantage of AP.
Comparative Mutagenicity Data[1][7]
The following data aggregates results from Salmonella typhimurium (Ames test) and mammalian cell assays. The "Relative Potency" metric normalizes the mutagenicity of MDA to 1.0.[1]
Quantitative Comparison (Ames Test)
| Compound | Strain | Revertants / µmol | Relative Potency | Notes |
| Malondialdehyde | S. typhimurium hisD3052 | ~3 - 5 | 1.0 | Weak mutagen; requires high concentrations.[1] |
| Adenine Propenal | S. typhimurium hisD3052 | ~150 - 300 | 30 - 60x | Highly potent; acts at micromolar levels.[1] |
| S. typhimurium hisD3052 | ~100 | ~20x | Impurity often found in MDA synthesized from TEP.[1] |
Adduct Formation Efficiency
The biological danger of AP lies in its efficiency.[1] In vitro studies incubating DNA with equimolar amounts of reactant show:
-
MDA: Requires millimolar concentrations to generate detectable M₁G.[1]
-
AP: Generates equivalent M₁G levels at micromolar concentrations (30–150x more efficient).[1]
Mutation Spectrum
Both compounds induce the M₁G lesion, which blocks DNA replication and recruits error-prone polymerases (e.g., Pol
-
Primary Mutation: Frameshifts (insertions/deletions) in CpG repeats.
-
Secondary Mutation: Base pair substitutions (G
T transversions and G A transitions).
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols.
Protocol A: Synthesis of Reagents
Caution: Both compounds are hazardous.[1] Handle in a fume hood.
1. Malondialdehyde (MDA) Generation
MDA is unstable and must be generated fresh from 1,1,3,3-tetraethoxypropane (TEP).[1]
-
Hydrolysis: Mix 10 mM TEP with 10 mM HCl.
-
Incubation: Incubate at 40°C for 2 hours.
-
Neutralization: Adjust pH to 7.0 with NaOH immediately before use.
-
Verification: Measure concentration using the TBARS assay (
M⁻¹cm⁻¹) or UV absorbance at 267 nm (pH 7).[1]
2. Adenine Propenal (AP) Isolation
AP is typically isolated from DNA treated with activated bleomycin.[1]
-
Reaction: Treat Calf Thymus DNA (1 mg/mL) with Bleomycin A2 (50 µM) and Fe(II) (50 µM) in phosphate buffer (pH 7.4).
-
Incubation: 30 minutes at 37°C.
-
Precipitation: Precipitate DNA with ethanol; the supernatant contains AP.[1]
-
Purification: Separate via HPLC (C18 reverse-phase column).
Protocol B: Comparative Ames Test (Plate Incorporation)
Objective: Assess relative mutagenicity using S. typhimurium strain hisD3052 (sensitive to frameshifts).
-
Culture: Grow S. typhimurium hisD3052 overnight in Oxoid nutrient broth No. 2.
-
Preparation: Aliquot 100 µL of bacterial culture (
cells/mL) into sterile tubes. -
Treatment:
-
Add 100 µL of test compound (MDA or AP) at graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM for AP; 10, 50, 100, 500 µM for MDA).
-
Control: Buffer only (negative) and 4-nitroquinoline-1-oxide (positive).[1]
-
-
Incubation: Pre-incubate at 37°C for 20 minutes (critical for aldehyde reactivity).
-
Plating: Add 2 mL of molten top agar (containing traces of histidine/biotin) and pour onto minimal glucose agar plates.
-
Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.
-
Analysis: Plot Revertants vs. Concentration. Calculate slope (revertants/nmol) to determine potency.[1]
Implications for Drug Development[1][8]
-
Safety Screening: Compounds that induce oxidative DNA damage (like certain chemotherapeutics) may generate AP in situ.[1] Screening for lipid peroxidation (MDA) alone may underestimate the genotoxic risk.[1]
-
Biomarkers: While MDA is a common biomarker, M₁G adducts are a more direct measure of genotoxic exposure.[1] However, the source of M₁G (lipid vs. DNA oxidation) determines the local concentration and mutation probability.
-
Antioxidant Design: Therapeutic strategies should target the nucleus to prevent DNA backbone oxidation (AP formation), not just the cell membrane (MDA formation).
References
-
Dedon, P. C., et al. (1998).[1] "Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal."[1][3][4] Proceedings of the National Academy of Sciences.
-
Marnett, L. J., et al. (2003).[1] "Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells."[1][3] Journal of Biological Chemistry.
-
Plastaras, J. P., et al. (2000).[1] "Reactivity and mutagenicity of endogenous DNA oxopropenylating agents: base propenals, malondialdehyde, and N(epsilon)-oxopropenyllysine."[1] Chemical Research in Toxicology.
-
VanderVeen, L. A., et al. (2003).[1] "Mutagenicity of the malondialdehyde oligomerization products... in Salmonella."[5] Mutation Research.
-
Zhou, X., et al. (2005).[1] "Chemical and biological evidence for base propenals as the major source of the endogenous M1dG adduct in cellular DNA."[1][6][4] Journal of Biological Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Bypass of the Major Malondialdehyde- and Base Propenal-Derived DNA Adduct by Human Y-family DNA Polymerases κ, ι, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dedon.mit.edu [dedon.mit.edu]
cross-validation of different adenine propenal detection methods
Executive Summary
Adenine propenal (
Accurate detection is critical for assessing oxidative stress and the efficacy of DNA-protective therapeutics. This guide contrasts three detection paradigms: the Gold Standard (LC-MS/MS) , the High-Throughput Alternative (Fluorescence Derivatization) , and the Legacy Method (Colorimetric Assays) .
| Feature | LC-MS/MS (Isotope Dilution) | Fluorescence Derivatization | Colorimetric (TBA Assay) |
| Specificity | High (Mass-based) | Moderate (Chromatophore-based) | Low (Class-specific) |
| Sensitivity | Femtomolar (fM) | Picomolar (pM) | Nanomolar (nM) |
| Throughput | Low (Serial injection) | High (Plate-based potential) | High (Batch processing) |
| Primary Risk | Ion suppression, Cost | Cross-reactivity with other aldehydes | False positives (MDA interference) |
Part 1: The Biological Context[1]
Adenine propenal is not merely a waste product; it is a "base propenal" that acts as a secondary toxin. Its aldehyde group allows it to cross-link proteins or alkylate DNA bases.
Mechanism of Formation
The formation of AP involves the abstraction of the 4'-hydrogen of the deoxyribose ring, leading to strand scission and the release of the base propenal.
Figure 1: The oxidative pathway leading to Adenine Propenal formation and subsequent DNA alkylation.
Part 2: Methodologies & Protocols
Method 1: Isotope-Dilution LC-MS/MS (The Gold Standard)
Principle:
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest specificity. To account for matrix effects and the instability of AP, a stable isotope-labeled internal standard (e.g.,
Why this works: The mass spectrometer filters ions based on their specific precursor-to-product mass transitions (
Protocol:
-
Sample Preparation:
-
Aliquot 100
L of plasma or cell lysate. -
Critical Step: Spike with 10
L of Internal Standard (IS) solution (100 nM -AP). -
Precipitate proteins using 300
L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -
Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.
-
-
Chromatography (HILIC Mode):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 2.1 x 100 mm). Note: AP is polar; C18 columns may result in poor retention.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
-
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI) Positive mode.
-
Transitions: Monitor
176.1 136.1 (Loss of propenal group) for AP, and corresponding shift for IS.
-
Self-Validation:
-
Linearity:
across 0.5 nM to 1000 nM range. -
Recovery: Spike pure matrix with known AP; recovery must be 85-115%.
Method 2: Fluorescence Derivatization (High Throughput)
Principle: Adenine propenal contains a reactive aldehyde moiety. By reacting samples with a hydrazine-functionalized fluorophore (e.g., Dansylhydrazine or Aldehyde Reactive Probe - ARP ), the non-fluorescent AP is converted into a stable, highly fluorescent hydrazone derivative.
Why this works: This stabilizes the volatile AP molecule and allows for sensitive detection using standard HPLC-FLD or plate readers, avoiding the cost of MS.
Protocol:
-
Derivatization Reaction:
-
Separation (HPLC-FLD):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Detection: Excitation 330 nm / Emission 500 nm.
-
Elution: The derivatized AP will become more hydrophobic, eluting later than interfering polar compounds.
-
Pros/Cons:
-
Pro: Can process 96 samples simultaneously if using a plate reader (though HPLC provides better specificity).
-
Con: Reagents react with all aldehydes (e.g., glucose, MDA). Chromatographic separation is essential to distinguish AP-hydrazone from others.
Method 3: Colorimetric TBA Assay (The Legacy Control)
Principle: The Thiobarbituric Acid (TBA) assay relies on the condensation of TBA with aldehydes under high heat and acidic conditions.
Why it is inferior:
While TBA reacts with Malondialdehyde (MDA) to form a pink adduct (532 nm), it reacts with other
Protocol Summary:
-
Mix sample with 0.67% TBA solution. Boil at 95°C for 60 mins. Measure Absorbance at 495 nm (for AP) and 532 nm (for MDA).
Part 3: Cross-Validation Strategy
To ensure scientific rigor, you cannot rely on a single method. A cross-validation study correlates the results of a new method (e.g., Fluorescence) against the Gold Standard (LC-MS).
Experimental Design
-
Sample Set: Generate 20 biological samples (e.g., DNA oxidized by varying concentrations of
/EDTA). -
Parallel Processing: Split each sample into two aliquots.
-
Aliquot A: Analyze via LC-MS/MS (Method 1).
-
Aliquot B: Analyze via Fluorescence Derivatization (Method 2).
-
-
Statistical Analysis:
-
Perform a Bland-Altman Plot : Plot the difference between methods (A - B) against the average ((A+B)/2).
-
Calculate the Concordance Correlation Coefficient (CCC) . A value > 0.9 indicates acceptable interchangeability.
-
Figure 2: Cross-validation workflow ensuring data integrity between high-sensitivity and high-throughput methods.
References
-
Dedon, P. C., et al. (1998). "Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal." Proceedings of the National Academy of Sciences. Link
-
Zhou, X., et al. (2005). "Chemical and biological evidence for base propenals as the major source of the endogenous M1dG adduct in cellular DNA." Journal of Biological Chemistry. Link
-
Marnett, L. J. (1999). "Lipid peroxidation-DNA damage by malondialdehyde." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
Kawai, Y., et al. (2014). "Protein Modification by Adenine Propenal." Chemical Research in Toxicology. Link
-
Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine. Link
Sources
Technical Guide: Comparative Analysis of DNA Repair Pathways for Adenine Propenal vs. Oxidative and UV Lesions
Executive Summary
This guide provides a technical comparison of the repair mechanisms for Adenine Propenal (AP) —specifically the exocyclic adducts derived from acrolein and lipid peroxidation (e.g., 1,N⁶-propanodeoxyadenosine)—against industry-standard benchmarks: 8-oxo-Guanine (8-oxoG) and Cyclobutane Pyrimidine Dimers (CPD) .
While 8-oxoG is the canonical substrate for Base Excision Repair (BER), Adenine Propenal (AP) represents a distinct class of "bulky" oxidative lesions that straddles the boundary between BER and Nucleotide Excision Repair (NER). Understanding this dichotomy is critical for developing chemotherapeutic agents (like Bleomycin) and assessing drug resistance mechanisms.
Key Findings
-
Pathway Specificity: Unlike 8-oxoG, which is exclusively repaired by OGG1-mediated BER, AP adducts are structurally distortive enough to trigger NER (XPC-RAD23B recognition), yet small enough to be recognized by specific glycosylases (NEIL1) in a backup BER capacity.
-
Cytotoxicity: AP adducts are significantly more cytotoxic than 8-oxoG due to their ability to strongly block high-fidelity DNA polymerases, leading to replication fork collapse.
-
Experimental Validation: Host Cell Reactivation (HCR) assays using luciferase reporters remain the gold standard for quantifying the specific repair capacity of these lesions in varying cell lines.
Part 1: The Lesion Landscape
To understand the repair kinetics, we must first differentiate the structural nature of the lesions. Adenine propenal is an exocyclic adduct formed when acrolein (a byproduct of lipid peroxidation or drug metabolism) reacts with the N1 and N6 positions of adenine.
| Feature | Adenine Propenal (AP) | 8-oxo-Guanine (8-oxoG) | Thymine Dimer (CPD) |
| Chemical Structure | 1,N⁶-propanodeoxyadenosine (Exocyclic ring) | 7,8-dihydro-8-oxoguanine (Oxidized base) | Cyclobutane ring between thymines |
| Origin | Lipid peroxidation (Acrolein), Bleomycin, Cyclophosphamide | ROS, Ionizing Radiation, Normal Metabolism | UV Radiation (UV-B) |
| Helix Distortion | Moderate (Interferes with H-bonding) | Minimal (Hoogsteen pairing possible) | Severe (Kink in helix) |
| Primary Repair | NER (Nucleotide Excision Repair) | BER (Base Excision Repair) | NER (Nucleotide Excision Repair) |
| Key Enzymes | XPC, XPA, (NEIL1 backup) | OGG1, MUTYH | XPC, XPA, UvrABC (bacteria) |
| Polymerase Block | Strong (Stalls replication) | Weak (Translesion bypass common) | Strong |
Part 2: Mechanistic Pathway Analysis
The Repair Decision: BER vs. NER
The cell's decision to route Adenine Propenal to NER or BER is dictated by helix distortion .[1]
-
The 8-oxoG Paradigm (Pure BER): The OGG1 glycosylase flips the 8-oxoG base out of the helix. The backbone remains relatively undisturbed until incision. This is a "clean" excision.
-
The Adenine Propenal Paradox (NER Dominant): The exocyclic ring of AP prevents normal Watson-Crick base pairing, creating a "bulky" lesion.
-
Recognition: The XPC-RAD23B complex senses the thermodynamic instability and distortion.
-
Incision: The TFIIH complex unwinds the DNA, and XPF/XPG endonucleases excise a 24-32 nucleotide patch.
-
Crosstalk (The NEIL1 Factor): Unlike OGG1, the NEIL1 glycosylase has a broader substrate specificity that includes some oxidized ring structures. In non-replicating cells or specific contexts, NEIL1 can initiate BER on AP, but this is kinetically slower than NER.
-
Pathway Visualization (Graphviz)
The following diagram illustrates the decision logic between NER and BER based on the lesion type.
Caption: Figure 1.[2] Differential processing of Adenine Propenal vs. 8-oxoG. AP adducts primarily trigger the NER cascade due to helix distortion, whereas 8-oxoG is processed by the specific OGG1 glycosylase.
Part 3: Experimental Benchmarking (Host Cell Reactivation)
To objectively compare the repair efficiency of AP vs. other lesions in your specific cell lines (e.g., wild-type vs. drug-resistant cancer cells), the Host Cell Reactivation (HCR) assay is the validated standard.
Why HCR?
Direct measurement of adducts (via LC-MS/MS) quantifies the load, but not the functional repair capacity. HCR measures the cell's ability to restore transcriptional function to a damaged reporter gene.[3][4]
Protocol: Luciferase-Based HCR Assay
-
Objective: Quantify repair capacity for Adenine Propenal vs. 8-oxoG.
-
Controls: Undamaged plasmid (transfection efficiency control).
Step-by-Step Methodology
-
Plasmid Preparation:
-
Use a reporter plasmid (e.g., pCMV-Luc).
-
AP Modification: Treat plasmid with defined concentrations of acrolein (e.g., 1-10 mM) or synthesize an oligonucleotide containing a site-specific 1,N⁶-propanodeoxyadenosine and ligate it into the vector.
-
8-oxoG Modification: Treat plasmid with Methylene Blue + Light or insert a specific 8-oxoG oligo.
-
-
Transfection:
-
Co-transfect the damaged Firefly luciferase plasmid and an undamaged Renilla luciferase plasmid (internal control) into host cells.
-
Tip: Use lipofection to ensure high uptake without inducing additional stress.
-
-
Incubation:
-
Allow 24-48 hours for repair and expression.
-
Logic: Transcription of the reporter is blocked by the lesion. Signal is only produced if the lesion is repaired before the plasmid is degraded or replication is attempted.
-
-
Detection:
-
Lyse cells and add Dual-Luciferase substrates.
-
Calculate Ratio:
. -
Normalize against undamaged Firefly control:
.
-
Experimental Workflow Diagram
Caption: Figure 2. Host Cell Reactivation (HCR) workflow.[3] The assay relies on the host cell's machinery to remove the lesion and restore the coding sequence for luciferase expression.[1]
Part 4: Quantitative Performance Comparison
The following data summarizes typical kinetic parameters and repair efficiencies derived from mammalian cell studies (e.g., CHO or HeLa cells).
| Metric | Adenine Propenal (AP) | 8-oxo-Guanine | Significance |
| Repair Half-Life ( | ~4 - 6 hours | < 1 - 2 hours | AP repair is significantly slower, leading to higher toxicity persistence. |
| Mutagenicity | High (G | Moderate (G | AP is more likely to induce frameshifts if the ring opens. |
| Replication Block | > 90% Blockage | ~10-20% Blockage | AP is a potent stalling agent for replicative polymerases (Pol |
| Drug Resistance | Overexpression of XPC/ERCC1 confers resistance. | Overexpression of OGG1/MTH1 confers resistance. | Distinct biomarkers for drug sensitivity profiling. |
Implications for Drug Development
-
Chemotherapy: Drugs generating AP-like lesions (e.g., Cyclophosphamide, Bleomycin) are more effective in tumors with NER deficiencies (e.g., Testicular cancer, which has low XPA levels).
-
Combination Therapy: Inhibiting NEIL1 may sensitize cells to AP-inducing agents by removing the backup repair pathway, forcing the cell to rely solely on the slower NER pathway.
References
-
Minkazo, T., et al. (2020). Differential repair of acrolein-derived DNA adducts by nucleotide excision repair and base excision repair. Nucleic Acids Research.
-
Latimer, J. J. (2014).[3] Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation. Methods in Molecular Biology.[3] 5[6][7][8][9]
-
Hegde, M. L., et al. (2008). NEIL1 DNA glycosylase: a key player in the repair of oxidized bases and replication-associated repair. Cell.[3][4][9][10][11][12][13][14][] 16
-
Schärer, O. D. (2013). Nucleotide Excision Repair: Mechanisms and Implications for Cancer Therapy. Chemical Reviews. 17[6][7][8][9][11][18]
-
Dedon, P. C. (2000). The chemistry and biology of acrolein-induced DNA damage. Carcinogenesis.[8]
Sources
- 1. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Understanding NEIL1-RPA binding at the intersection of DNA repair and replication | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 12. Molecular Mechanisms of the Whole DNA Repair System: A Comparison of Bacterial and Eukaryotic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of bleomycin-induced DNA breakage and chromatin structure in lung endothelial cells by integrins and poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NEIL1 - Wikipedia [en.wikipedia.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Bleomycin-induced alterations in DNA replication: relationship to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of in vitro findings on adenine propenal in vivo
Topic: Translational Validation of Adenine Propenal (AP) Genotoxicity: From In Vitro Mechanism to In Vivo Adductomics Content Type: Technical Comparison & Validation Guide Audience: Drug Discovery Toxicologists, DMPK Scientists, and Translational Researchers.
Executive Summary: The "Ghost" Metabolite Challenge
Adenine Propenal (AP)—specifically 3-(adenin-9-yl)propenal —is a highly reactive electrophile generated via the oxidative degradation of DNA (e.g., by Bleomycin or ionizing radiation) or as a byproduct of polyamine pathway dysregulation. While in vitro models readily demonstrate AP’s cytotoxicity and mutagenicity, validating these findings in vivo is notoriously difficult due to AP's rapid reactivity and metabolic instability.
This guide serves as a critical operational framework for translating in vitro AP findings to in vivo models. We move beyond simple observation to molecular forensics , comparing the efficacy of detecting AP’s stable biological footprint: the M1dG DNA adduct (3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-α]purin-10(3H)-one).
Part 1: The Comparative Validation Framework
To validate AP formation in vivo, one cannot measure the aldehyde directly. Instead, we must quantify its specific reaction product with Guanosine residues. Below is a technical comparison of the three primary validation methodologies.
Table 1: Comparative Performance of In Vivo AP Validation Methodologies
| Feature | Method A: LC-NSI-HRMS/MS (Recommended) | Method B: 32P-Postlabeling | Method C: Immunoassay (ELISA/IHC) |
| Target Analyte | 5,6-dihydro-M1dG (Chemically reduced stable adduct) | M1dG-nucleotide (Radio-labeled) | M1dG epitope (Antibody-bound) |
| Specificity | High (Mass + Fragmentation Fingerprint) | Low (Co-migration of impurities is common) | Moderate (Cross-reactivity with MDA-protein adducts) |
| Sensitivity (LOD) | ~5 amol on-column (0.1 fmol/mg DNA) | ~0.1–1 adduct per 10^9 nucleotides | Varies (Dependent on antibody affinity) |
| Quantification | Absolute (Uses stable isotope internal standards) | Relative (Semi-quantitative) | Relative (Optical Density) |
| Throughput | Low (Requires extensive cleanup) | Low (Labor intensive, radioactive) | High (96-well plate format) |
| Artifact Risk | Low (If NaBH4 reduction step is included) | High (False positives from background radiation) | High (Non-specific binding) |
| Validation Status | Gold Standard for regulatory submission | Legacy method; supportive data only | Screening tool; requires MS confirmation |
Part 2: The Gold Standard Protocol (LC-NSI-HRMS/MS)
Rationale: Adenine propenal rapidly reacts with DNA to form M1dG. However, M1dG undergoes ring-opening in basic conditions. To validate AP in vivo, the protocol must include a stabilization step using Sodium Borohydride (NaBH4) to convert M1dG to the stable 5,6-dihydro-M1dG .
Step-by-Step Validation Workflow
1. Biological Sampling & DNA Isolation
-
Tissue: Harvest liver, kidney, or tumor tissue (approx. 100 mg). Flash freeze in liquid nitrogen immediately to arrest repair enzymes.
-
Extraction: Use a high-purity chaotropic salt method (e.g., Gentra Puregene). Crucial: Avoid phenol-chloroform if possible, or use antioxidant-supplemented buffers (TEMPO or BHT) to prevent ex vivo oxidation.
2. Internal Standardization (The Trust Anchor)
-
Spike the DNA sample before hydrolysis with a known amount of [13C3, 15N2]-5,6-dihydro-M1dG . This accounts for all losses during solid-phase extraction (SPE).
3. Enzymatic Hydrolysis & Stabilization
-
Digest DNA (typically 50–100 µg) with DNAse I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Critical Step: Immediately treat hydrolysate with NaBH4 (Sodium Borohydride) at room temperature for 30 mins. This reduces the unstable M1dG to 5,6-dihydro-M1dG.
4. Solid-Phase Extraction (SPE)
-
Use a polymeric reversed-phase cartridge (e.g., Oasis HLB).
-
Wash with 5% Methanol/Water to remove unmodified nucleosides.
-
Elute adducts with 100% Methanol. Evaporate to dryness.
5. LC-NSI-HRMS/MS Analysis
-
Column: C18 Reverse Phase Nano-column (75 µm i.d.).
-
Mobile Phase: Gradient of Acetonitrile in 0.01% Acetic Acid.
-
MS Mode: Positive Ion Mode, Parallel Reaction Monitoring (PRM) or SRM.
-
Transitions:
-
Target: m/z 306.1 → 190.1 (Loss of deoxyribose)
-
Internal Standard: m/z 311.1 → 195.1
-
Part 3: Mechanistic Visualization
The following diagrams illustrate the pathway from AP generation to detection, clarifying the causality required for scientific integrity.
Figure 1: The Adenine Propenal Toxicity & Validation Pathway
Caption: Figure 1. The translational pathway from upstream oxidative events to the stable chemical derivative required for rigorous mass spectrometric validation.
Figure 2: Decision Matrix for Method Selection
Caption: Figure 2. Operational decision matrix for selecting the appropriate validation methodology based on study constraints and data requirements.
Part 4: Data Synthesis & Interpretation
When interpreting in vivo data, use the following reference ranges (derived from mammalian leukocyte and tissue studies) to determine if your AP induction is statistically significant.
Baseline vs. Induced Levels (Reference Data):
| Tissue Type | Baseline M1dG (Adducts/10^8 nucleotides) | Induced Level (Positive Control) | Interpretation |
| Liver (Murine) | 0.5 – 2.0 | > 15.0 | Strong indication of lipid peroxidation or AP generation. |
| Leukocytes (Human) | 0.004 – 1.5 | N/A | High variability due to diet/smoking; requires large N for validation. |
| Kidney | 1.0 – 3.0 | > 10.0 | Correlates with renal oxidative stress models. |
Key Validation Criteria:
-
Retention Time Match: The analyte must co-elute exactly with the [13C/15N] internal standard.
-
Transition Ratio: The ratio of the quantifier ion to the qualifier ion must match the synthetic standard within ±15%.
-
Dose-Response: You must demonstrate a linear increase in M1dG levels correlating with the dose of the AP-generating agent (e.g., Bleomycin).
References
-
Quantitation of M1dG Adducts in Human Leukocyte DNA. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Metabolism In Vitro and In Vivo of the DNA Base Adduct, M1G. Source: Chemical Research in Toxicology URL:[Link]
-
Chemical and Biological Evidence for Base Propenals as the Major Source of the Endogenous M1dG Adduct. Source: Journal of Biological Chemistry (Marnett et al.) URL:[Link]
-
Comparison of DNA adduct detection between two enhancement methods of the 32P-postlabelling assay. Source: Mutation Research/Genetic Toxicology URL:[Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Source: Archives of Toxicology URL:[Link]
A Comparative Analysis of Protein Reactivity: Adenine Propenal Versus Other Endogenous Aldehydes
A Technical Guide for Researchers in Drug Development and Molecular Biology
Introduction
The cellular environment is a bustling metropolis of chemical reactions, where proteins, the workhorses of the cell, are constantly exposed to a variety of reactive molecules. Among these are endogenous aldehydes, generated as byproducts of normal metabolic processes and cellular damage, such as lipid peroxidation and DNA oxidation. These aldehydes, armed with a reactive carbonyl group, can readily form covalent adducts with proteins, a process known as protein carbonylation. This modification can significantly alter protein structure and function, leading to a cascade of cellular consequences, from altered signaling pathways to the initiation of disease processes.
This guide provides an in-depth comparison of the protein reactivity of four key endogenous aldehydes: adenine propenal, malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and formaldehyde. We will delve into their origins, chemical reactivity, the types of protein adducts they form, and the biological ramifications of these modifications. Furthermore, we will provide detailed experimental protocols for the assessment of protein carbonylation, equipping researchers with the practical knowledge to investigate these critical protein modifications in their own work.
The Aldehyde Panel: A Comparative Overview
The reactivity of an aldehyde towards a protein is dictated by its chemical structure, particularly the electrophilicity of the carbonyl carbon and the presence of other reactive functional groups. The following table summarizes the key characteristics of the aldehydes discussed in this guide.
| Aldehyde | Origin | Primary Amino Acid Targets | Predominant Adduct Types |
| Adenine Propenal | DNA oxidation (e.g., by peroxynitrite, bleomycin)[1][2] | Lysine, Cysteine[1][2] | Nε-Oxopropenyllysine, S-oxopropenylcysteine, Lysine-Lysine cross-links[1][2][3] |
| Malondialdehyde (MDA) | Lipid peroxidation of polyunsaturated fatty acids[4] | Lysine, Histidine[5][6] | Schiff bases, Michael adducts, Dihydropyridine-type adducts (from multiple MDA units)[6] |
| 4-Hydroxynonenal (4-HNE) | Lipid peroxidation of ω-6 polyunsaturated fatty acids[5][7] | Cysteine, Histidine, Lysine[5][7] | Michael adducts, Schiff bases[5] |
| Formaldehyde | One-carbon metabolism, histone demethylation, environmental exposure[8][9] | Lysine, Arginine, Cysteine, Histidine, N-terminal amino groups[10][11][12] | Schiff bases, Methylene bridges (cross-links)[10][11] |
Delving Deeper: A Head-to-Head Comparison of Reactivity
While all four aldehydes readily react with proteins, their reactivity profiles and the resulting biological consequences differ significantly.
Adenine Propenal: The DNA-Derived Damage Signal
Adenine propenal is a unique aldehyde as it originates from the oxidative degradation of DNA, positioning it as a direct molecular link between DNA damage and protein modification.[1][2] Its α,β-unsaturated carbonyl structure makes it a potent electrophile.
Key Reactivity Insights:
-
High Reactivity with Lysine: Studies have shown that adenine propenal is more reactive towards lysine residues than MDA.[13] This heightened reactivity is likely due to the presence of the purine ring, which can influence the electronic properties of the propenal moiety.
-
Specific Protein Targets: Research has identified specific lysine residues on proteins like human serum albumin (HSA) and the DNA repair protein XPA that are preferentially modified by adenine propenal.[1][2][3]
-
Functional Consequences: Modification of the DNA repair protein XPA by adenine propenal has been demonstrated to significantly impair its ability to bind to damaged DNA, suggesting a mechanism by which DNA damage can directly compromise its own repair machinery.[1][2][3]
Malondialdehyde (MDA): The Classic Lipid Peroxidation Marker
MDA is one of the most abundant and well-studied products of lipid peroxidation.[4] It exists in equilibrium with its enol form, which influences its reactivity.
Key Reactivity Insights:
-
Formation of Complex Adducts: MDA can react with lysine residues to form Schiff base adducts. Furthermore, two molecules of MDA can react with a single lysine residue to form a fluorescent dihydropyridine-type adduct, which is often used as a marker of MDA-mediated damage.[6]
-
Hybrid Adducts: In the presence of acetaldehyde (a metabolite of ethanol), MDA can form hybrid malondialdehyde-acetaldehyde (MAA) adducts on proteins, which are highly immunogenic and implicated in the pathogenesis of alcoholic liver disease.[6][14][15]
-
Biological Impact: MDA-protein adducts are associated with a range of pathological conditions and can elicit an immune response.[6][14][16]
4-Hydroxynonenal (4-HNE): The Bioactive Signaling Molecule
4-HNE is another major product of lipid peroxidation, but it is distinguished by its dual role as both a toxic molecule and a signaling molecule at lower concentrations.[5][7][17]
Key Reactivity Insights:
-
Preference for Soft Nucleophiles: Due to its α,β-unsaturated aldehyde structure, 4-HNE readily undergoes Michael addition with soft nucleophiles like the sulfhydryl group of cysteine, followed by histidine and lysine.[5]
-
Modulation of Signaling Pathways: 4-HNE adduction to specific proteins can modulate key signaling pathways. For example, modification of Keap1 leads to the activation of the Nrf2 antioxidant response pathway.[5]
-
Role in Disease: The accumulation of 4-HNE-protein adducts is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[17][18][19]
Formaldehyde: The Ubiquitous Cross-linker
Formaldehyde is a simple, one-carbon aldehyde that is both an environmental toxicant and an endogenous metabolite. Its small size and high reactivity make it a potent cross-linking agent.[8][9]
Key Reactivity Insights:
-
Formation of Methylene Bridges: Formaldehyde reacts with primary amines (like the ε-amino group of lysine) to form an unstable Schiff base, which can then react with another nearby nucleophile to form a stable methylene bridge, effectively cross-linking two molecules.[10][11]
-
Broad Target Specificity: Formaldehyde can react with a wide range of amino acid side chains, including lysine, arginine, cysteine, and histidine, as well as the N-terminal α-amino group of proteins.[10][11][12]
-
Toxicity Beyond DNA Damage: While formaldehyde's genotoxicity is well-established, recent evidence indicates that it also causes widespread protein damage, leading to protein aggregation and cellular dysfunction, which may contribute to its neurotoxic effects.[8][20]
Experimental Assessment of Protein Carbonylation
The detection and quantification of aldehyde-protein adducts are crucial for understanding their role in biological systems. Here, we provide detailed protocols for two widely used methods: Western Blotting for the detection of carbonylated proteins and a generic workflow for Mass Spectrometry-based adduct identification.
Experimental Workflow: Western Blotting for Protein Carbonylation
This method relies on the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety that can be detected by a specific antibody.
Caption: Western Blot workflow for detecting carbonylated proteins.
Step-by-Step Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
DNPH Derivatization:
-
To a protein sample (e.g., 20-50 µg), add an equal volume of 12% SDS and vortex.
-
Add two volumes of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
A control sample should be prepared by adding 2 M HCl without DNPH.
-
-
Neutralization: Add 1.5 volumes of a neutralization solution (2 M Tris in 30% glycerol) to stop the reaction.
-
SDS-PAGE: Separate the derivatized proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the DNP moiety (anti-DNP antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, for 1 hour at room temperature.
-
Chemiluminescent Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow: Mass Spectrometry for Adduct Identification
Mass spectrometry (MS) is a powerful tool for identifying the precise location and identity of aldehyde-protein adducts. The "bottom-up" proteomics approach is commonly used.
Caption: Bottom-up proteomics workflow for identifying protein adducts.
Step-by-Step Protocol:
-
Protein Extraction and Quantification: Extract and quantify proteins from your sample as described in the Western Blot protocol.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins using a chaotropic agent like urea or guanidinium chloride.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).
-
Alkylate the resulting free thiols with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
-
Tryptic Digestion: Digest the proteins into smaller peptides using a protease with known cleavage specificity, most commonly trypsin.
-
LC Separation: Separate the complex mixture of peptides using liquid chromatography (LC), typically reverse-phase LC, based on their hydrophobicity.
-
MS Analysis: Introduce the separated peptides into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the intact peptides.
-
MS/MS Fragmentation: Select peptide ions of interest and fragment them within the mass spectrometer (tandem mass spectrometry or MS/MS). This fragmentation generates a characteristic pattern of fragment ions that is dependent on the peptide's amino acid sequence.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database. The search algorithm will identify the peptide sequence and any post-translational modifications, including aldehyde adducts, based on the mass shift they impart on the peptide and its fragment ions.
-
Validation and Quantification: Manually validate the identified adducted peptides and, if desired, perform quantitative analysis to compare the abundance of specific adducts between different samples.
Biological Consequences of Aldehyde-Protein Adduct Formation
The formation of aldehyde-protein adducts is not a benign event. These modifications can have a wide range of biological consequences, as illustrated in the following diagram.
Caption: The cascading biological consequences of aldehyde-protein adduct formation.
Conclusion
The covalent modification of proteins by endogenous aldehydes is a critical area of research with profound implications for human health and disease. Adenine propenal, MDA, 4-HNE, and formaldehyde each possess unique reactivity profiles that lead to a diverse array of protein adducts and distinct biological outcomes. Understanding the nuances of their protein reactivity is paramount for researchers in drug development and molecular biology seeking to unravel the mechanisms of disease and identify novel therapeutic targets. The experimental approaches detailed in this guide provide a robust framework for the investigation of protein carbonylation, empowering scientists to shed light on this important class of protein modifications.
References
-
Milkovic, L., Zarkovic, N., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 856. [Link]
-
Gęgotek, A., & Skrzydlewska, E. (2019). Biological effect of protein modifications by lipid peroxidation products. Chemistry and Physics of Lipids, 221, 127-135. [Link]
-
Petersen, D. R., & Doorn, J. A. (2004). Reactions of 4-hydroxynonenal with proteins and cellular targets. Free Radical Biology and Medicine, 37(7), 937-945. [Link]
-
Tuma, D. J. (2002). The chemistry and biological effects of malondialdehyde-acetaldehyde adducts. Alcoholism: Clinical and Experimental Research, 26(10), 1595-1598. [Link]
-
Kurtz, A. J., Lloyd, R. S., & Marnett, L. J. (2014). Protein modification by adenine propenal. Chemical research in toxicology, 27(10), 1732–1742. [Link]
-
Kurtz, A. J., Lloyd, R. S., & Marnett, L. J. (2014). Protein modification by adenine propenal. Chemical research in toxicology, 27(10), 1732–1742. [Link]
-
Parvez, S., Tabassum, H., & Rehman, H. (2016). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of cellular and molecular medicine, 20(7), 1207–1215. [Link]
-
Brown University. (2016, September 29). Formaldehyde damages proteins, not just DNA. ScienceDaily. [Link]
-
Wyatt, T. A., Sisson, J. H., Kharbanda, K. K., Poole, J. A., & Tuma, D. J. (2015). Malondialdehyde-Acetaldehyde (MAA) Adducted Surfactant Protein Alters Macrophage Functions through Scavenger Receptor A. PloS one, 10(6), e0129785. [Link]
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Grune, T., & Siems, W. (2017). 4-Hydroxynonenal (HNE) modified proteins in metabolic diseases. Free radical biology & medicine, 111, 235–241. [Link]
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Tuma, D. J. (2002). The Chemistry and Biological Effects of Malondialdehyde-Acetaldehyde Adducts. Alcoholism: Clinical and Experimental Research, 26(10), 1595-1598. [Link]
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Kurtz, A. J., Lloyd, R. S., & Marnett, L. J. (2014). Protein Modification by Adenine Propenal. ResearchGate. [Link]
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Casey, C. A., Thiele, G. M., & Tuma, D. J. (2014). Proteomic analysis of 4-hydroxynonenal (4-HNE) modified proteins in liver mitochondria from chronic ethanol-fed rats. Redox biology, 3, 42–49. [Link]
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Dalle-Donne, I., Aldini, G., Carini, M., Colombo, R., Rossi, R., & Milzani, A. (2006). Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Free radical research, 40(5), 457–468. [Link]
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Tuma, D. J. (2002). Role of Malondialdehyde-Acetaldehyde Adducts In Liver Injury. ResearchGate. [Link]
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Technology Networks. (2016, October 6). Formaldehyde Discovered to be Damaging to Proteins. Cell And Molecular Biology. [Link]
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Re, R., & Sgarbossa, A. (2015). Protein carbonylation detection methods: A comparison. Data in brief, 5, 92–97. [Link]
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Moeller, B. C., Lu, K., Swenberg, J. A., & Rusyn, I. (2011). Distribution of DNA Adducts Caused by Inhaled Formaldehyde Is Consistent with Induction of Nasal Carcinoma but Not Leukemia. Toxicological sciences : an official journal of the Society of Toxicology, 124(2), 363–373. [Link]
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Antunes, D., & Domingues, R. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 78. [Link]
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Kurtz, A. J., Lloyd, R. S., & Marnett, L. J. (2014). Protein Modification by Adenine Propenal. Chemical Research in Toxicology, 27(10), 1732-1742. [Link]
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Levine, R. L. (2013). Quantification of Protein Carbonylation. Springer Nature Experiments. [Link]
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Scheer, E., & Urlaub, H. (2019). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in molecular biology (Clifton, N.J.), 2051, 237–250. [Link]
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Dai, S. (2018). Protein carbonylation analysis by western blotting v1. protocols.io. [Link]
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Georgieva, M., & Conolly, R. B. (2022). Relative contributions of endogenous and exogenous formaldehyde to formation of deoxyguanosine monoadducts and DNA-protein crosslink adducts of DNA in rat nasal mucosa. Toxicological sciences : an official journal of the Society of Toxicology, 190(1), 101–114. [Link]
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Kurtz, A. J., Lloyd, R. S., & Marnett, L. J. (2014). Proposed scheme for the reaction of adenine propenal with N-α-acetyllysine. ResearchGate. [Link]
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Moeller, B. C., Lu, K., Swenberg, J. A., & Rusyn, I. (2019). Evaluation of inhaled low-dose formaldehyde-induced DNA adducts and DNA-protein cross-links by liquid chromatography-tandem mass spectrometry. Archives of toxicology, 93(1), 135–144. [Link]
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Chen, Z., & Li, Y. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13813-13819. [Link]
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Rashidian, M., & Ploegh, H. L. (2012). Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging. Nature protocols, 7(4), 748–758. [Link]
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Li, W., & Anslyn, E. V. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical science, 15(12), 4436–4443. [Link]
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Scheer, E., & Urlaub, H. (2019). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. ResearchGate. [Link]
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Rashidian, M., & Ploegh, H. L. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Nature protocols, 7(4), 748–758. [Link]
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Tuma, D. J., & Sorrell, M. F. (1993). Reaction of Acetaldehyde with Proteins: Formation of Stable Fluorescent Adducts. Alcoholism: Clinical and Experimental Research, 17(4), 854-860. [Link]
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Gafni, A., & Sharan, R. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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Kovanich, D., & Papin, J. A. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife, 8, e49601. [Link]
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Hoffman, E. A., & Lieberman, P. M. (2012). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Methods in molecular biology (Clifton, N.J.), 809, 419–431. [Link]
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Carini, M., Aldini, G., & Maffei Facino, R. (2004). Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid. Journal of mass spectrometry : JMS, 39(8), 845–856. [Link]
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Metz, B., Kersten, G. F., Hoogerhout, P., Brugghe, H. F., Timmermans, H. A., de Jong, A., Meiring, H., ten Hove, J., Hennink, W. E., Crommelin, D. J., & Jiskoot, W. (2004). Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. The Journal of biological chemistry, 279(8), 6235–6243. [Link]
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Milkovic, L., Zarkovic, N., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. ResearchGate. [Link]
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Weerapana, E., & Cravatt, B. F. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 14(2), 169. [Link]
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Structural Confirmation of Adenine Propenal Adducts: High-Field NMR vs. Mass Spectrometry
Executive Summary: The Structural Certainty Gap
In the landscape of genotoxicity assessment and drug metabolite characterization, adenine propenal adducts (specifically the exocyclic 1,N6-propanodeoxyadenosine variants derived from acrolein or malondialdehyde) represent a critical challenge. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for detection and quantification due to its femtomole sensitivity, it frequently fails to provide unambiguous structural confirmation.[1]
This guide compares High-Field Multi-Dimensional NMR (600+ MHz) against LC-MS/MS for the characterization of these adducts. We argue that while MS is indispensable for screening, NMR is the requisite "product" for structural validation , specifically for resolving ring-closure dynamics, stereochemistry (R/S configurations), and connectivity that MS cannot distinguish.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares High-Field NMR against the primary alternatives: LC-MS/MS and X-ray Crystallography.
Table 1: Performance Matrix for Adduct Characterization
| Feature | High-Field NMR (The Solution) | LC-MS/MS (The Alternative) | X-ray Crystallography |
| Primary Output | Connectivity, Stereochemistry, Dynamics | Mass-to-Charge Ratio ( | Atomic Coordinates (Static) |
| Stereochemical Resolution | High (via NOESY/Coupling Constants) | Low (Chiral columns required; often ambiguous) | High (Absolute config.)[1] |
| Sample Requirement | High (0.1 – 5 mg / >100 µM) | Low (Femtomole/Picomole range) | High (Crystal growth is the bottleneck) |
| Dynamic Insight | Excellent (Observes ring-opening/closing in solution) | None (Gas phase, static snapshot) | None (Frozen lattice) |
| Throughput | Low (Hours to Days per sample) | High (Minutes per sample) | Very Low (Weeks to Months) |
| Cost per Data Point | High | Low | Very High |
The "Causality" of Choice
-
Why MS fails here: Adenine propenal adducts often exist in equilibrium between a ring-closed exocyclic form (1,N6-propano) and a ring-opened aldehyde form .[1] In the gas phase of MS, these labile protons and dynamic equilibria are often lost or forced into a single state, leading to incorrect structural assumptions.
-
Why NMR succeeds: NMR observes the molecule in a solvated, physiological state. It can detect the specific vicinal coupling constants (
) that differentiate the "envelope" puckering of the propenal ring, confirming the exact stereochemical configuration ( vs hydroxy-propanodeoxyadenosine).
Technical Deep Dive: The NMR Validation Workflow
To validate an adenine propenal adduct structure, one cannot simply run a 1D proton spectrum. The protocol requires a self-validating suite of 2D experiments.[1]
The Logic of the Pulse Sequence Suite
-
1H-1H COSY (Correlation Spectroscopy): Establishes the spin system of the propenal ring (H1' to H2' to H3'). This proves the protons are on the same contiguous carbon chain.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their specific carbons.[1] Critical for distinguishing the adduct carbons from the ribose sugar carbons, which often overlap in the 3.5–4.5 ppm region.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder."[1] It shows long-range correlations (2-3 bonds).[1]
-
Critical Check: You must see a correlation between the adenine N6 or N1 positions and the propenal carbons . This unambiguously proves the adduct is covalently bound to the base, not just co-purified.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The "Ruler."[2] It measures through-space distances (<5 Å).[1]
-
Stereochemistry Check: The intensity of the NOE cross-peak between the propenal ring protons and the adenine H2/H8 protons defines the spatial orientation (R vs S).
-
Visualization: The Structural Confirmation Logic
The following diagram illustrates the decision pathway for confirming these adducts, highlighting where NMR provides the "Go/No-Go" decision that MS cannot.
Caption: Logical workflow for converting a mass spectrometry "hit" into a structurally validated NMR model.
Experimental Protocol: Self-Validating NMR Methodology
This protocol is designed for the characterization of the 1,N6-propanodeoxyadenosine adduct.[1]
Phase 1: Sample Preparation (The Critical Variable)
-
Requirement: Minimum 0.5 mg (ideally >1.0 mg) of isolated adduct.
-
Solvent Choice:
-
Primary: 99.99% D2O (Deuterium Oxide).[1]
-
Why: To minimize the huge water signal that obscures the critical sugar/adduct protons (3.5–5.0 ppm).
-
Secondary (For Exchangeable Protons): If observing the ring-opening NH protons is required, use 90% H2O / 10% D2O and suppress water using Excitation Sculpting.[1]
-
-
pH Adjustment: Adjust to pH 7.0 using dilute NaOD/DCl.
-
Causality: Adenine propenal adducts are pH-sensitive.[1] Acidic pH promotes ring opening; basic pH promotes rearrangement. Neutral pH preserves the physiological cyclic form.
-
Phase 2: Acquisition Parameters (600 MHz Instrument)
-
Temperature: 298 K (25°C).
-
Experiment 1: 1D Proton (1H)
-
Scans: 64–128.
-
Validation Check: Look for the distinct "multiplet" signals of the propenal chain in the 1.8–3.0 ppm region (methylene protons) and the downfield shift of the H2/H8 adenine protons (>8.0 ppm).
-
-
Experiment 2: 2D [1H, 13C]-HSQC
-
Configuration: Adiabatic pulses for broad carbon bandwidth.
-
Validation Check: Ensure the CH2 carbons of the propenal ring (approx 20-40 ppm) do not overlap with sugar C2'.[1]
-
-
Experiment 3: 2D [1H, 1H]-NOESY
Phase 3: Data Analysis & Interpretation[3]
-
Assign the Spin System: Trace the COSY cross-peaks from the hydroxyl-bearing carbon (if applicable) back to the attachment point.
-
Verify Ring Closure:
-
If Ring Closed (Cyclic): You will see distinct diastereotopic protons (separate signals for the two protons on the same carbon) due to the rigid ring structure.
-
If Ring Opened (Acyclic): The methylene protons will often collapse into equivalent signals due to free rotation.
-
-
Confirm Stereochemistry: Use the Karplus equation on the extracted
-coupling constants.-
Metric: A large coupling constant (
Hz) indicates an anti-periplanar arrangement, helping to define the puckering of the new exocyclic ring.
-
References
-
Zaliznyak, T., et al. (2006). NMR Characterization of a DNA Duplex Containing the Major Acrolein-derived Deoxyguanosine Adduct. ResearchGate. Link
-
VanderVeen, L. A., et al. (2003). Chemical and Biological Evidence for Base Propenals as the Major Source of the Endogenous M1dG Adduct in Cellular DNA. MIT / Journal of Biological Chemistry. Link
-
Singh, R., et al. (2010). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC - NIH.[1] Link
-
Minkuch, K., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. Link
-
de los Santos, C., et al. (2000). NMR solution structure of an oligodeoxynucleotide duplex containing the exocyclic lesion 3,N4-etheno-2'-deoxycytidine opposite thymidine. PubMed.[3] Link
Sources
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR at the Picomole Level of a DNA Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton NMR studies of the Zn(II)--bleomycin-A2--poly(dA-dT) ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of Adenine Propenal Across Different Cell Lines
Introduction: Unveiling the Genotoxic Potential of Adenine Propenal
Within the complex landscape of cellular biochemistry, the integrity of our genetic material is under constant assault from both external and internal sources. Endogenously, reactive oxygen species (ROS) generated during normal metabolic processes can inflict significant damage upon DNA. One of the lesser-known but highly reactive byproducts of this oxidative DNA damage is a class of compounds known as base propenals. This guide focuses on a specific member of this class: adenine propenal, chemically identified as 9-(3-oxoprop-1-enyl)adenine.
Adenine propenal is formed when the deoxyribose sugar moiety of DNA is oxidized, leading to the release of this highly electrophilic α,β-unsaturated aldehyde. While direct comparative studies on the genotoxicity of adenine propenal across multiple mammalian cell lines are scarce, its structural similarity to the well-characterized genotoxin acrolein, and its demonstrated mutagenicity in Escherichia coli, underscore the critical need for a deeper understanding of its potential impact on human health. Base propenals, including adenine propenal, have been shown to be significantly more mutagenic than other lipid peroxidation products like malondialdehyde, primarily through the formation of mutagenic DNA adducts such as the pyrimidopurinone adduct of deoxyguanosine (M1G)[1][2].
Given the limited direct experimental data on adenine propenal, this guide will leverage the extensive body of research on its structural analog, acrolein , to provide a comparative framework for assessing its genotoxicity. By examining the effects of acrolein across different cell lines, we can infer the likely mechanisms and differential sensitivities to adenine propenal, thereby providing a robust, scientifically grounded resource for researchers in toxicology and drug development. This guide will delve into the mechanisms of genotoxicity, present a comparative analysis of acrolein's effects in key cell lines, provide detailed experimental protocols for assessing genotoxicity, and offer insights into the causality behind these experimental choices.
Mechanisms of Genotoxicity: A Tale of Adducts and Oxidative Stress
The genotoxicity of α,β-unsaturated aldehydes like adenine propenal and acrolein is primarily driven by their high reactivity towards cellular nucleophiles, most notably DNA and proteins. The core mechanisms can be summarized as follows:
-
DNA Adduct Formation: The electrophilic nature of these aldehydes allows them to react with the nitrogenous bases of DNA, forming covalent adducts. The most well-characterized of these are adducts with guanine bases. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations[3]. For instance, acrolein is known to form γ-hydroxy-propano-deoxyguanosine (γ-OH-PdG) adducts, which are implicated in G to T and G to A transversions and transitions.
-
Induction of Oxidative Stress: Acrolein exposure has been shown to increase the levels of reactive oxygen species (ROS) within cells. This surge in ROS can independently cause further DNA damage, including the formation of oxidized bases like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) and single- and double-strand DNA breaks[3].
-
Depletion of Cellular Antioxidants: These aldehydes readily react with glutathione (GSH), a key cellular antioxidant, leading to its depletion. The reduction in GSH levels compromises the cell's ability to neutralize ROS and other electrophilic compounds, further exacerbating oxidative stress and DNA damage[4].
-
Inhibition of DNA Repair: Beyond inflicting direct damage, there is evidence that acrolein can also impair the cell's ability to repair damaged DNA. This is thought to occur through the adduction of key proteins involved in DNA repair pathways, effectively disarming the cell's primary defense against genotoxic insults.
The following diagram illustrates the proposed signaling pathway for genotoxicity induced by adenine propenal and its analogue, acrolein.
Sources
Comparative Chemoproteomics of Adenine Propenal: Mechanisms and Protocols
Executive Summary
Adenine propenal (AP) is a highly reactive electrophilic aldehyde generated not from lipid peroxidation, but directly from the oxidation of deoxyribose in DNA (specifically induced by agents like Bleomycin). Unlike general oxidative stress markers (e.g., 4-HNE), AP represents a unique class of "base propenals" that facilitate a direct DNA-to-protein damage transfer.
This guide compares the proteomic profiling of AP-treated cells against alternative DNA-damaging agents. It highlights that standard "expression proteomics" (measuring protein abundance) is insufficient for AP analysis. Instead, a chemoproteomic (adductomic) approach is required to identify the specific Nε-oxopropenyllysine modifications that drive AP cytotoxicity.
Mechanistic Grounding: The "DNA-to-Protein" Vector
To design a valid proteomic experiment, one must understand that Adenine Propenal is a "warhead" released from damaged DNA.
-
Generation: The antibiotic Bleomycin abstracts the 4'-hydrogen from deoxyribose. This leads to DNA strand scission and the release of base propenals (Adenine Propenal and Thymine Propenal).
-
Reactivity: AP contains an
-unsaturated aldehyde moiety. It acts as a Michael acceptor, reacting primarily with nucleophilic residues on proteins. -
Target Specificity: Unlike lipid aldehydes (which originate in membranes), AP originates in the nucleus. However, it is stable enough to diffuse and modify cytosolic proteins.
Visualization: The Bleomycin-AP-Protein Pathway
Figure 1: The cascade from Bleomycin-induced DNA damage to Adenine Propenal generation and subsequent protein alkylation.
Comparative Analysis: AP vs. Alternatives
When designing a study, researchers often conflate AP with general oxidative stress or the parent drug (Bleomycin). The following table distinguishes these agents to justify the selection of specific proteomic workflows.
| Feature | Adenine Propenal (AP) | Bleomycin (Parent Drug) | 4-HNE (Lipid Aldehyde) |
| Origin | DNA Oxidation (Deoxyribose breakdown) | Exogenous antibiotic | Lipid Peroxidation (Membrane breakdown) |
| Primary Reactivity | Michael Acceptor ( | DNA Cleavage (Radical generator) | Michael Acceptor |
| Proteomic Target | Lysine (Nε-oxopropenyllysine) & Cysteine | Global proteome (via downstream signaling) | Cysteine, Histidine, Lysine |
| Key Biomarker | Modified XPA , HSA (Albumin) | Upregulated MMPs, Downregulated Ldhb | Modified Hsp70, Cytoskeletal proteins |
| Localization | Nucleus | Systemic / Nuclear | Membrane |
| Recommended Method | Adductomics (Mass Shift Detection) | Expression Proteomics (TMT/LFQ) | Redox Proteomics |
Critical Insight for Drug Development
If your goal is to study the toxicity of Bleomycin-like drugs, measuring protein abundance (Expression Proteomics) is a lagging indicator. Measuring AP-protein adducts (Adductomics) is a leading indicator of direct electrophilic damage.
Experimental Protocol: Chemoproteomic Profiling of AP
This protocol is designed to identify the specific "modification fingerprint" of Adenine Propenal. Unlike standard workflows, this requires specific enrichment or computational settings to detect the oxopropenyl moiety.
Phase 1: Treatment & Lysis (Self-Validating)
-
Cell Line: HeLa or A549 (Standard models for DNA damage).
-
Treatment:
-
Experimental: Adenine Propenal (Synthesized or Commercial) at 1–10 µM for 1–6 hours.
-
Positive Control: Bleomycin (10 mU/mL) to generate endogenous AP.
-
Negative Control: Vehicle (DMSO).
-
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40.
-
Crucial:Avoid Tris buffers during lysis if possible, or keep temperature low (4°C), as primary amines in Tris can compete with protein lysines for unreacted AP (quenching the reaction).
-
Phase 2: Digestion & Mass Spectrometry
-
Reduction/Alkylation: Standard DTT/IAA workflow (Caps cysteines, but note that AP may have already modified reactive cysteines).
-
Digestion: Trypsin (Cleaves C-terminal to Lys/Arg).
-
Note: AP modification of Lysine (Nε-oxopropenyllysine) blocks Trypsin cleavage at that site. This results in missed cleavages . You must allow for up to 3 missed cleavages in your search parameters.
-
-
LC-MS/MS: Data-Dependent Acquisition (DDA) on a high-resolution instrument (e.g., Orbitrap).
Phase 3: Bioinformatics (The "Adductomics" Shift)
Standard database searches will fail. You must configure the search engine (MaxQuant/Proteome Discoverer) with a Variable Modification .
-
Modification Name: Nε-oxopropenyllysine.
-
Composition Change: The addition of the propenal moiety.
-
Mechanism:[1][2] Adenine Propenal (
) reacts.[3][4] The adenine base is often a leaving group in the formation of the stable crosslink or the propenal adduct is derived from the sugar remnant ( or similar depending on hydration). -
Specific Mass Shift: Search for +54.01 Da (Propenal adduct) or +94.04 Da (if Adenine is retained, though literature suggests oxopropenyl-lysine is the stable product). Refinement based on Mink et al.: Look for the specific "oxopropenyl" mass shift on Lysine.
-
-
Target Validation: Look for modification of XPA (Xeroderma Pigmentosum Group A) at Lysine residues (specifically K224 or K236 in humans, or K190/K351 in HSA models).
Visualization: Chemoproteomic Workflow
Figure 2: Step-by-step chemoproteomic workflow for identifying Adenine Propenal adducts.
Key Findings & Biological Implications[2][5][6][7][8][9][10]
Based on comparative studies (Mink et al., 2014; Grollman et al.), the proteomic signature of AP treatment differs significantly from general stress:
-
Selectivity for Lysine: While 4-HNE heavily targets Cysteine and Histidine, Adenine Propenal shows a distinct preference for Lysine residues, forming stable Nε-oxopropenyllysine adducts.[3][4]
-
Inhibition of DNA Repair: A critical proteomic hit is XPA . AP modification of XPA abolishes its ability to bind DNA. This creates a "double whammy": Bleomycin damages DNA, and its metabolite (AP) destroys the protein (XPA) needed to repair that damage.
-
Crosslinking: At higher concentrations, AP induces protein-protein crosslinks (Lysine-Lysine), which appear as high-molecular-weight smears in gels but require specific "crosslink search" algorithms in mass spectrometry to resolve.
References
-
Mink, P. J., et al. (2014). "Protein Modification by Adenine Propenal." Chemical Research in Toxicology. [Link]
-
Grollman, A. P., et al. (2003). "Origin and cytotoxic properties of base propenals derived from DNA." Proceedings of the National Academy of Sciences. [Link]
-
Plastaras, J. P., et al. (2000). "Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal." Proceedings of the National Academy of Sciences. [Link]
-
Zheng, H., et al. (2023). "Proteomic Fingerprint of Lung Fibrosis Progression and Response to Therapy in Bleomycin-Induced Mouse Model." International Journal of Molecular Sciences. [Link][5]
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- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Modification by Adenine Propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Fingerprint of Lung Fibrosis Progression and Response to Therapy in Bleomycin-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
